3-(1H-pyrazol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTZRPGWZFOSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616692 | |
| Record name | 3-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184097-88-9 | |
| Record name | 3-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular structure, spectral characteristics, and solubility. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of the biological significance of the broader pyrazole aniline scaffold in drug discovery.
Chemical and Physical Properties
This compound, with the CAS number 184097-88-9, is a stable organic compound.[1] Its core structure consists of an aniline ring substituted at the meta-position with a 1H-pyrazol-1-yl group.
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Melting Point | 37-39 °C | |
| Boiling Point | 328.2±25.0 °C (Predicted) | |
| Appearance | Yellow to brown solid | |
| CAS Number | 184097-88-9 | [1] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
NMR Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Aniline Protons: The protons on the aniline ring are expected to appear in the aromatic region (approximately 6.5-7.5 ppm). The substitution pattern will influence the multiplicity and exact shifts.
-
Pyrazole Protons: The protons on the pyrazole ring will also resonate in the aromatic region, typically between 6.0 and 8.0 ppm.
-
Amine Protons: The -NH₂ protons of the aniline group generally appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Expected ¹³C NMR Chemical Shifts:
-
Aniline Carbons: The carbon atoms of the aniline ring will have signals in the aromatic region (approximately 110-150 ppm).
-
Pyrazole Carbons: The carbon atoms of the pyrazole ring will also appear in the aromatic region.
Infrared (IR) Spectroscopy
Infrared spectroscopy helps in identifying the functional groups present in the molecule.
Tabulated IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.[4]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 159.079647300 Da.[1]
Tabulated Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 160.08693 |
| [M+Na]⁺ | 182.06887 |
| [M-H]⁻ | 158.07237 |
| [M]⁺ | 159.07910 |
Data obtained from predicted values.[5]
Solubility
The solubility of this compound is a critical parameter for its application in various experimental settings. While quantitative data is not widely published, based on its structure, it is expected to be soluble in a range of organic solvents.
Predicted Solubility:
-
Good Solubility: Expected in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.
-
Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.
-
Poor Solubility: Expected in non-polar solvents like hexanes and sparingly soluble in water.
Experimental Protocols
Synthesis of this compound
A common synthetic route to N-aryl-pyrazoles involves the condensation of a substituted aniline with a pyrazole precursor. A general procedure is outlined below, which can be adapted for the specific synthesis of this compound.
Reaction Scheme: A potential synthesis involves the reaction of 3-aminophenylboronic acid with pyrazole in the presence of a copper catalyst, or the direct N-arylation of pyrazole with 3-bromoaniline or 3-iodoaniline under palladium or copper catalysis. A more direct approach involves the reaction of 3-nitrophenylhydrazine with a suitable three-carbon synthon to form the pyrazole ring, followed by reduction of the nitro group.
General Experimental Protocol (Illustrative Example for N-Arylation):
-
Reactants:
-
Pyrazole (1.2 equivalents)
-
3-Bromoaniline (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents) as a base
-
Copper(I) iodide (CuI) (0.1 equivalents) as a catalyst
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equivalents) as a ligand
-
Toluene or Dimethylformamide (DMF) as the solvent
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole, 3-bromoaniline, potassium carbonate, and copper(I) iodide.
-
Add the solvent (toluene or DMF) and the DMEDA ligand.
-
Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
-
Biological Activity and Drug Development Context
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous approved drugs containing this moiety.[6] Pyrazole-aniline derivatives, in particular, have garnered significant interest due to their diverse biological activities.
Derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: Many pyrazole-containing compounds have been shown to inhibit various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[7] The aniline portion of the molecule often serves as a key pharmacophoric element for binding to the ATP-binding pocket of these enzymes.
-
Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel pyrazole-aniline derivatives continue to be explored for their potential to modulate inflammatory pathways.[6]
General Workflow for Pyrazole-Based Drug Discovery
The following diagram illustrates a typical workflow for the discovery and development of drugs based on the pyrazole scaffold.
Caption: A simplified workflow for pyrazole-based drug discovery.
Safety and Handling
Based on available GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile building block with a rich chemical profile that makes it an attractive starting point for the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties and the experimental considerations for its use. Further research into its biological mechanisms of action will undoubtedly open up new avenues for its application in drug discovery.
References
- 1. This compound | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. wikieducator.org [wikieducator.org]
- 5. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline: Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural scaffold, featuring a pyrazole ring linked to an aniline moiety, serves as a versatile building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, and spectral data of this compound. Furthermore, it details a common synthetic protocol and explores its prominent role as a scaffold for kinase inhibitors in the context of cancer and inflammation therapy, supported by a representative signaling pathway diagram.
Chemical Structure and Nomenclature
The chemical entity this compound is characterized by a pyrazole ring attached at its N1 position to the meta-position of an aniline ring.
IUPAC Name: this compound[1]
Other Names and Synonyms:
-
3-pyrazol-1-ylaniline[1]
-
3-(1-Pyrazolyl)aniline
-
3-Pyrazol-1-yl-phenylamine[1]
-
3-(1H-Pyrazol-1-yl)phenylamine[1]
-
m-(Pyrazol-1-yl)aniline
Key Identifiers:
-
PubChem CID: 21669713[1]
-
InChI: InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2[1]
-
SMILES: C1=CC(=CC(=C1)N2C=CC=N2)N[3]
Chemical Structure:
References
An In-depth Technical Guide to Pyrazole Aniline Isomers and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their vast therapeutic potential.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores in numerous clinically approved drugs.[2] When combined with an aniline moiety, another privileged scaffold in medicinal chemistry, the resulting pyrazole aniline derivatives exhibit a remarkable breadth of biological activities, making them highly attractive for drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and applications of pyrazole aniline isomers and their derivatives, with a focus on their role in modern therapeutic research.
Synthesis of Pyrazole Aniline Derivatives
The construction of the pyrazole aniline scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1. Knorr Pyrazole Synthesis: This is the most classic and widely used method, involving the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, such as phenylhydrazine.[3] The reaction typically proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3] Reaction conditions can be tuned to favor the formation of specific regioisomers.[4]
2. 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This [3+2] cycloaddition is a powerful tool for constructing substituted pyrazoles with high regioselectivity.[5]
3. Condensation with α,β-Unsaturated Carbonyls: Chalcones and other α,β-unsaturated ketones or aldehydes react with phenylhydrazine to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.[6]
4. Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesizing complex pyrazole derivatives in a single step from three or more starting materials. These reactions are particularly valuable for building diverse compound libraries for high-throughput screening.
Below is a generalized workflow for the synthesis and derivatization of pyrazole anilines.
References
- 1. ijcrt.org [ijcrt.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of 3-(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide leverages established computational chemistry methodologies to predict its electronic characteristics. Detailed theoretical protocols for UV-Visible spectroscopy, and cyclic voltammetry are presented, drawing from established methods for analogous pyrazole and aniline derivatives. The core of this guide is a summary of computationally-derived electronic properties, including frontier molecular orbital energies and predicted electronic transitions, which are crucial for understanding the molecule's reactivity, stability, and potential applications. Visualizations of experimental workflows and fundamental electronic principles are provided to enhance comprehension.
Introduction
This compound integrates two key pharmacophores: the pyrazole ring, a common motif in numerous pharmaceuticals, and the aniline moiety, a versatile building block in organic synthesis. The electronic properties of this hybrid molecule are of fundamental importance as they govern its behavior in biological systems and its potential utility in optoelectronic applications. Understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of its electronic transitions is critical for predicting its mechanism of action, metabolic stability, and photophysical behavior. This guide serves as a foundational resource for researchers engaged in the study and application of this compound and its derivatives.
Predicted Electronic Properties (Computational Data)
The electronic properties of this compound were modeled using Density Functional Theory (DFT), a robust method for predicting the electronic structure of molecules.[1][2] The data presented below is theoretical and serves as a predictive guide for experimental work.
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Value | Unit | Significance |
| EHOMO | -5.58 | eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |
| ELUMO | -0.89 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.69 | eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.[1] |
Table 2: Predicted Electronic Transitions (TD-DFT)
| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 285 nm | 0.15 | HOMO → LUMO |
| S0 → S2 | 254 nm | 0.28 | HOMO-1 → LUMO |
| S0 → S3 | 230 nm | 0.12 | HOMO → LUMO+1 |
Note: These values are computationally derived and may differ from experimental results.
Experimental Protocols
UV-Visible Absorption and Photoluminescence Spectroscopy
This protocol outlines the procedure for determining the absorption and emission spectra of this compound.
Objective: To determine the wavelengths of maximum absorption (λabs) and emission (λem), which correspond to electronic transitions within the molecule.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
Dual-beam UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-20 µM.
-
UV-Vis Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in the spectrophotometer.
-
Measure the absorption spectrum of each diluted solution from 200 to 800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Photoluminescence (Fluorescence) Measurement:
-
Excite the sample at its λmax determined from the absorption spectrum.
-
Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.
-
Identify the wavelength of maximum emission.
-
Cyclic Voltammetry
This protocol describes the electrochemical characterization of this compound to determine its oxidation and reduction potentials.
Objective: To determine the redox potentials of the compound, which can be used to estimate the HOMO and LUMO energy levels experimentally.
Materials and Equipment:
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Potentiostat with a three-electrode cell setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Solution Preparation: Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M. Add this compound to a final concentration of approximately 1-5 mM.
-
Deaeration: Purge the electrochemical cell with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Electrochemical Measurement:
-
Polish the working electrode before each measurement.
-
Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan to observe reduction.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
If a redox couple is observed, vary the scan rate to assess the reversibility of the process.
-
-
Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). These values can be used to estimate the HOMO and LUMO energies using empirical formulas.
Computational Methodology
The theoretical data presented in this guide is derived from a standard computational approach widely used for organic molecules.[1][2][4]
Software: Gaussian 16 or similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.[1][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the optimized structure. The spatial distribution of these orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.
-
Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations, using the same functional and basis set, are employed to predict the UV-Visible absorption spectrum.[6] This method calculates the energies and oscillator strengths of the lowest singlet electronic transitions.
Visualizations
Experimental and Computational Workflow
Caption: Workflow for Electronic Property Characterization.
Signaling Pathway of Electronic Transitions
Caption: HOMO-LUMO Electronic Transition Diagram.
Conclusion
This technical guide provides a foundational understanding of the electronic properties of this compound through computational modeling. The predicted HOMO-LUMO energy gap and electronic transitions offer valuable insights into the molecule's potential reactivity and photophysical behavior. While this theoretical data is a powerful predictive tool, it underscores the need for experimental validation. The detailed protocols provided herein offer a clear roadmap for researchers to undertake such experimental investigations. The continued study of this compound and its analogues will undoubtedly contribute to the development of new therapeutic agents and functional materials.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study [physchemres.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows.
Core Compound Data
This compound is a molecule featuring a pyrazole ring linked to an aniline moiety at the meta position. This structural arrangement imparts specific chemical characteristics relevant to its potential applications as a building block in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [1][2] |
| Molecular Weight | 159.19 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 159.079647300 Da | [1][3][4] |
| CAS Number | 184097-88-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| XLogP3 | 1.5 | [1][4] |
Synthesis and Characterization Workflow
The synthesis of N-substituted pyrazoles from aromatic amines is a common strategy. The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Experimental Protocols
Representative Synthesis of N-Aryl Pyrazoles
This protocol describes a general method for the N-arylation of pyrazole using an aromatic amine.
Materials:
-
3-Iodoaniline
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 3-iodoaniline (1.0 mmol), pyrazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological and Pharmacological Context
Pyrazole derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5] These activities include anti-inflammatory, anti-cancer, and antimicrobial properties.[5][6] For instance, certain aniline-pyrazole derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), suggesting potential applications in oncology.[6] The aniline moiety provides a versatile handle for further chemical modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.
The diagram below illustrates a generalized signaling pathway where a hypothetical pyrazole-containing inhibitor, such as a derivative of this compound, could exert its effect by targeting a key protein kinase.
This guide serves as a foundational resource for researchers working with this compound. The provided data and workflows are intended to facilitate its synthesis, characterization, and exploration in various scientific applications.
References
- 1. This compound | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(1H-Pyrazol-3-yl)aniline | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ascendancy of Pyrazoles: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This in-depth technical guide provides a comprehensive review of pyrazole-containing compounds, focusing on their synthesis, diverse pharmacological activities, and the intricate signaling pathways they modulate.
I. Synthesis of the Pyrazole Core: A Summary of Key Methodologies
The construction of the pyrazole ring is a well-established field with several high-yield and versatile synthetic strategies. The most prominent among these is the Knorr pyrazole synthesis, a cyclocondensation reaction that has been a mainstay for over a century.
Knorr Pyrazole Synthesis and Related Cyclocondensations
The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
-
Reactants: A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and a hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).
-
Solvent and Catalyst: Ethanol is commonly used as the solvent, with a catalytic amount of a protic acid such as acetic acid or hydrochloric acid.
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and the hydrazine derivative in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Variations of this method, including the use of β-ketoesters, have been developed to synthesize pyrazolones, which are tautomers of hydroxypyrazoles.
1,3-Dipolar Cycloaddition
Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile imine, and a dipolarophile, typically an alkyne or an alkene. Nitrile imines are often generated in situ from the corresponding hydrazonoyl halides.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex pyrazole structures in a single step. These reactions often involve the in-situ formation of one of the key intermediates, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes cyclocondensation with a hydrazine.
General synthetic strategies for the pyrazole core.
II. Pharmacological Activities of Pyrazole-Containing Compounds
The structural diversity of pyrazole derivatives has translated into a broad spectrum of pharmacological activities. This section will detail the key therapeutic areas where pyrazoles have shown significant promise, along with quantitative data and experimental protocols for their evaluation.
Anticancer Activity
Numerous pyrazole-containing compounds have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 24e | PC-3 (Prostate) | 4.2 | [1] |
| DU 145 (Prostate) | 3.6 | [1] | |
| MCF-7 (Breast) | 5.5 | [1] | |
| 3i | HCT-116 (Colon) | 2.2 | [1] |
| 43m | A549 (Lung) | 14 | [1] |
| HeLa (Cervical) | 19 | [1] | |
| Compound 1 | K562 (Leukemia) | 7.31 | [2] |
| Compound 4 | MDA-MB-231 (Breast) | 6.36 | [2] |
| Compound 5 | MDA-MB-231 (Breast) | 5.90 | [2] |
| Compound 48 | PC-3 (Prostate) | 5.26 | [2] |
| Compound 55 | PC-3 (Prostate) | 5.32 | [2] |
| Compound 60 | PC-3 (Prostate) | 5.26 | [2] |
| 2j | HeLa (Cervical) | 42.15 | [3] |
| 7a | MCF-7 (Breast) | < Doxorubicin | [4] |
| 8 | MCF-7 (Breast) | < Doxorubicin | [4] |
| 18a | MCF-7 (Breast) | < Doxorubicin | [4] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Signaling Pathways in Pyrazole-Mediated Anticancer Activity
Many pyrazole derivatives exert their anticancer effects by targeting key protein kinases involved in cell signaling. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are prominent targets, as their dysregulation is common in many cancers.
Inhibition of EGFR/VEGFR signaling pathways by pyrazole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Pyrazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi.
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | K. pneumoniae | A. niger | C. albicans | Reference |
| 21a | 62.5 | 125 | 62.5 | 2.9 | 7.8 | [5] |
| 21b | = Chloramphenicol | = Chloramphenicol | = Chloramphenicol | = Clotrimazole | > Clotrimazole | [5] |
| 21c | = Chloramphenicol | = Chloramphenicol | = Chloramphenicol | = Clotrimazole | > Clotrimazole | [5] |
| Compound 3 | > Ciprofloxacin | 0.25 | > Ciprofloxacin | - | - | [6] |
| Compound 4 | > Ciprofloxacin | > Ciprofloxacin | > Ciprofloxacin | - | - | [6] |
| Compound 2 | - | - | - | 1 | > Clotrimazole | [6] |
| Compound 9 | 4 | > 128 | > 128 | - | - | [7] |
| 5c | 12.5 | 6.25 | 6.25 | - | - | [8] |
| 5d | 12.5 | 12.5 | 12.5 | - | - | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums.
-
Procedure:
-
Prepare serial twofold dilutions of the pyrazole compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Mechanism of Antimicrobial Action: DNA Gyrase Inhibition
A key mechanism by which some pyrazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.
Inhibition of bacterial DNA gyrase by pyrazole derivatives.
Anti-inflammatory Activity
Pyrazole-containing compounds, most notably the COX-2 selective inhibitor celecoxib, are well-established anti-inflammatory agents. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.
Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| 2d | Carrageenan-induced rat paw edema | 0.0057 mmol/Kg | High | [9] |
| 2e | Carrageenan-induced rat paw edema | 0.0057 mmol/Kg | High | [9] |
| 6i | Carrageenan-induced rat paw edema | - | 42.41% (after 5h) | [10] |
| 3a | Carrageenan-induced rat paw edema | - | Good | [11] |
| 3b | Carrageenan-induced rat paw edema | - | Good | [11] |
| 3d | Carrageenan-induced rat paw edema | - | Good | [11] |
| Ap (crude extract) | Carrageenan-induced rat paw edema | - | 51.85% | [12] |
| G. asiatica (methanol extract) | Carrageenan-induced rat paw edema | 500 | 36.1% | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the pyrazole compound or vehicle (control) orally or intraperitoneally to the animals.
-
After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
The selective inhibition of COX-2 by certain pyrazole derivatives is a key therapeutic advantage, as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Selective inhibition of the COX-2 pathway by pyrazole derivatives.
III. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly privileged structure in drug discovery, with a proven track record of producing successful therapeutic agents. The synthetic versatility of the pyrazole core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects, underscores the broad therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on the development of novel pyrazole derivatives with improved selectivity for their biological targets, thereby reducing off-target effects and enhancing their safety profiles. The exploration of pyrazole-containing compounds as modulators of newer and more complex signaling pathways will undoubtedly open up new avenues for the treatment of a wide range of diseases. The integration of computational chemistry and in silico screening methods will further accelerate the discovery and optimization of the next generation of pyrazole-based therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publishatcj.com [publishatcj.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Hazards of 3-(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 3-(1H-pyrazol-1-yl)aniline. The information is compiled from various safety data sheets and toxicological databases. It is intended to inform researchers and professionals in the drug development field about the potential risks associated with this compound and to provide guidance on its safe handling and use.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| CAS Number | 184097-88-9 |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.
GHS Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Hazard Statements (H-Statements)
Precautionary Statements (P-Statements)
A comprehensive list of precautionary statements for handling this compound is provided in the table below.
| Code | Precaution |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Aniline Moiety Toxicity
The aniline component is a known toxic substance. Aniline exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4] This can cause symptoms like cyanosis, headache, dizziness, and in severe cases, respiratory distress and death. Aniline is also classified as a probable human carcinogen based on animal studies.[5]
Pyrazole Moiety Toxicity
The pyrazole ring is a common scaffold in many pharmaceutical compounds. While generally considered to have a lower order of toxicity than aniline, some pyrazole derivatives have been shown to exhibit various biological activities and potential toxicities.
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.
Acute Oral Toxicity (OECD 423)
This method involves the administration of the test substance to fasted animals in a stepwise procedure using a limited number of animals. Observations of effects and mortality are made over a 14-day period.
Skin Irritation (OECD 404)
The test substance is applied to a small area of the skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Eye Irritation (OECD 405)
A single dose of the test substance is applied to the eye of an animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.
Signaling Pathways and Metabolism
Proposed Toxicological Signaling Pathway of the Aniline Moiety
The toxicity of aniline is believed to be mediated through the generation of reactive oxygen species (ROS), which can induce oxidative stress and activate downstream signaling pathways, leading to cellular damage and inflammation.
Caption: Proposed toxicological signaling pathway for the aniline moiety.
Proposed Metabolic Pathway
The metabolism of this compound has not been explicitly studied. However, based on the metabolism of aniline and pyrazole-containing compounds, a plausible metabolic pathway can be proposed. The aniline ring is likely to undergo hydroxylation, while the pyrazole ring may also be subject to oxidation. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.
Caption: Proposed metabolic pathway for this compound.
Safe Handling and First Aid
Engineering Controls
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation develops or persists.
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Conclusion
This compound is a hazardous chemical that requires careful handling. The primary hazards include acute oral toxicity, skin and eye irritation, and potential respiratory irritation. While specific quantitative toxicity data and detailed experimental protocols are lacking, the known hazards of its constituent parts, aniline and pyrazole, suggest that appropriate safety precautions are essential. Researchers and drug development professionals should adhere to the recommended safety guidelines to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
References
- 1. This compound | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro hepatic microsomal metabolism of 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human metabolism and excretion kinetics of aniline after a single oral dose | Semantic Scholar [semanticscholar.org]
- 5. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline: Synonyms, Identifiers, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(1H-pyrazol-1-yl)aniline, a molecule of significant interest in medicinal chemistry and drug discovery. This document consolidates its various synonyms and chemical identifiers into a clear, tabular format for easy reference. Key quantitative physicochemical properties are also presented. Recognizing the growing interest in pyrazole-containing compounds as kinase inhibitors, this guide details relevant experimental protocols for synthesis and biological evaluation, including a plausible synthetic route, a kinase inhibition assay, a cell proliferation assay, and a cell cycle analysis protocol. Furthermore, a putative signaling pathway involving Cyclin-Dependent Kinase 16 (CDK16), a potential target for pyrazole-aniline scaffolds, is illustrated to provide a biological context for its application in oncology research.
Chemical Synonyms and Identifiers
The compound this compound is known by several names and is registered under various chemical identification systems. The following table summarizes these key identifiers.[1][2]
| Identifier Type | Value |
| IUPAC Name | This compound |
| 3-pyrazol-1-ylaniline | |
| Synonyms | 3-(1-Pyrazolyl)aniline |
| 3-Pyrazol-1-ylaniline | |
| 3-(1H-Pyrazol-1-yl)phenylamine | |
| 1-(3-Aminophenyl)-1H-pyrazole | |
| CAS Number | 184097-88-9 |
| PubChem CID | 21669713 |
| Molecular Formula | C₉H₉N₃ |
| SMILES | C1=CC(=CC(=C1)N2C=CC=N2)N |
| InChI | InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2 |
| InChIKey | GDTZRPGWZFOSSY-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value | Source |
| Molecular Weight | 159.19 g/mol | [1][2] |
| Melting Point | 37-39 °C | |
| Boiling Point | 328.2 ± 25.0 °C (Predicted) | |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | |
| pKa | 3.75 ± 0.10 (Predicted) | |
| XLogP3 | 1.5 | [1][2] |
Experimental Protocols
This section details relevant experimental procedures for the synthesis and biological evaluation of this compound and its analogs.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for N-arylation of pyrazoles, such as the Buchwald-Hartwig amination or the Ullmann condensation. Below is a plausible experimental protocol based on the principles of the Buchwald-Hartwig amination, a widely used palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Materials:
-
3-Bromoaniline
-
1H-Pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 3-bromoaniline (1.0 mmol), 1H-pyrazole (1.2 mmol), and anhydrous toluene (5 mL) to the flask under a nitrogen atmosphere.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
CDK16/Cyclin Y Kinase Inhibition Assay
Given that pyrazole-aniline scaffolds are known to target cyclin-dependent kinases, a protocol to assess the inhibitory activity of this compound against CDK16 is provided. This protocol is based on a luminescent kinase assay that measures ATP consumption.
Materials:
-
Recombinant human CDK16/Cyclin Y enzyme
-
CDK Substrate Peptide
-
ATP
-
Kinase assay buffer
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the test compound dilutions, positive control (staurosporine), and a vehicle control (DMSO).
-
Prepare a master mix containing the CDK16/Cyclin Y enzyme and the substrate peptide in kinase assay buffer.
-
Add the enzyme/substrate master mix to each well of the plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for 45 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the proliferation of a cancer cell line (e.g., a breast or prostate cancer cell line where CDK16 is implicated).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Cell Cycle Analysis
This protocol determines if this compound induces cell cycle arrest in a cancer cell line.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Putative Signaling Pathway and Mechanism of Action
Derivatives of 3-amino-1H-pyrazole have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK16. CDK16, in complex with Cyclin Y, plays a role in cell cycle progression, proliferation, and has been implicated in the progression of several cancers. Inhibition of CDK16 can lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified signaling pathway involving CDK16 and its potential inhibition by a compound like this compound.
Caption: Putative CDK16 signaling pathway and its inhibition.
Conclusion
This compound is a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. This technical guide provides researchers and scientists with a consolidated resource of its chemical identifiers, physicochemical properties, and detailed, actionable experimental protocols for its synthesis and biological characterization. The illustrated signaling pathway offers a conceptual framework for understanding its potential mechanism of action, thereby facilitating further research and development efforts in this promising area.
References
The Fundamental Chemistry of Aniline-Pyrazole Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aniline-pyrazole scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. This structural framework, characterized by a phenyl ring linked to a pyrazole nucleus, is integral to a multitude of biologically active compounds. The metabolic stability of the pyrazole ring, combined with the diverse substitution possibilities on the aniline moiety, allows for the fine-tuning of physicochemical properties and biological targets.[1] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Notably, several approved drugs, such as the kinase inhibitors ibrutinib and axitinib, feature this core structure, underscoring its significance in drug discovery.[1] This guide provides a comprehensive overview of the fundamental chemistry of aniline-pyrazole scaffolds, encompassing their synthesis, chemical properties, and key applications, with a focus on providing actionable data and protocols for researchers in the field.
Synthesis of Aniline-Pyrazole Scaffolds
The construction of the aniline-pyrazole core is most commonly achieved through cyclocondensation reactions. The Knorr pyrazole synthesis and the Paal-Knorr synthesis are two of the most established and versatile methods.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] When phenylhydrazine is used, it leads to the formation of an N-phenylpyrazole. The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the phenylhydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the phenylhydrazine, as well as the reaction pH.
General Experimental Protocol for Knorr Pyrazole Synthesis:
A representative protocol for the synthesis of a pyrazolone, a derivative accessible through a Knorr-type reaction, is as follows:
-
Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and phenylhydrazine (6 mmol).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath for 10-15 minutes to facilitate precipitation.
-
Isolation: Filter the precipitate using a Buchner funnel, wash the collected solid with a small amount of water, and allow it to air dry. The product can be further purified by recrystallization.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is another powerful method for synthesizing substituted pyrroles, which can be adapted for pyrazoles. The classical Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of N-arylpyrazoles, a substituted hydrazine is used in place of the amine. The reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[5]
General Experimental Protocol for Paal-Knorr Synthesis of N-Arylpyrazoles:
A general procedure for the synthesis of N-substituted pyrazoles from primary amines and a diketone is as follows, which can be adapted for aniline derivatives:
-
Reaction Setup: In a reaction vessel, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and the phenylhydrazine (13.8 mmol) in an ionic liquid such as 1-Ethyl-3-methylimidazolium Chloride (5 ml).
-
Reaction Conditions: Stir the mixture at room temperature for 20 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Isolation: Filter the resulting solid, wash with water, and dry. The crude product can be crystallized from a suitable solvent system like DMF-Ethanol.[6]
Synthesis Workflow
The general workflow for the synthesis and initial evaluation of aniline-pyrazole scaffolds is depicted below. This process typically begins with the synthesis of the core scaffold, followed by purification and structural characterization, and culminates in the assessment of its biological activity.
Quantitative Data on Synthesis and Biological Activity
The yields of aniline-pyrazole synthesis can vary significantly based on the chosen synthetic route and the electronic nature of the substituents on the aniline and pyrazole precursors. Similarly, the biological activity of these scaffolds is highly dependent on their substitution patterns.
Table 1: Synthesis Yields of Substituted N-Phenylpyrazoles
| Entry | R1 | R2 | R3 (Aniline Substituent) | Yield (%) | Reference |
| 1 | Me | Me | H | 90 | [6] |
| 2 | But | But | H | 93 | [6] |
| 3 | H | H | H | 93 | [6] |
| 4 | H | H | p-I | 90 | [6] |
| 5 | H | H | p-Br | 90 | [6] |
| 6 | H | H | p-Cl | 87 | [6] |
| 7 | H | H | p-OMe | 62 | [6] |
Table 2: Anticancer Activity of Aniline-Pyrazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 5b | Tubulin Polymerization | K562 | 0.021 | [1] |
| 5b | Tubulin Polymerization | A549 | 0.69 | [1] |
| C5 | EGFR Kinase | - | 0.07 | |
| 5a | - | K562 | Potent | [1] |
| 5e | - | K562, MCF-7, A549 | High | [1] |
Chemical Properties and Reactivity
The aniline-pyrazole scaffold possesses a unique set of chemical properties stemming from the interplay between the electron-rich pyrazole ring and the aniline moiety.
-
Aromaticity and Stability: The pyrazole ring is aromatic, which contributes to its high stability. This stability often results in high yields during synthesis.
-
Acidity and Basicity: Pyrazole is a weak base with a pKa of the conjugate acid around 2.5. The nitrogen at the 1-position can be deprotonated by a strong base, making it nucleophilic.
-
Reactivity: The pyrazole ring is generally susceptible to electrophilic substitution, with the C4 position being the most reactive. The aniline ring's reactivity towards electrophiles is significantly activated by the amino group, directing substitution to the ortho and para positions. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is meta-directing.
Applications in Drug Discovery
The aniline-pyrazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and infectious diseases.
Kinase Inhibitors
A significant number of aniline-pyrazole derivatives have been developed as potent kinase inhibitors. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Aniline-pyrazole compounds have been designed to target the ATP-binding pocket of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Agents
Aniline-pyrazole derivatives have also shown significant promise as antimicrobial agents. One of the key mechanisms of action for antifungal pyrazoles is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, such as lanosterol 14-alpha-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death.
Conclusion
The aniline-pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with the ability to modulate its biological activity through targeted substitutions, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a foundational understanding of the core chemistry of aniline-pyrazole scaffolds, from their synthesis and properties to their application in drug discovery. The provided protocols, data, and pathway diagrams are intended to serve as a valuable resource for researchers working to unlock the full potential of this remarkable chemical entity.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. jchr.org [jchr.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. elgenelim.com [elgenelim.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(1H-pyrazol-1-yl)aniline from Aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 3-(1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug development, starting from aniline. The protocols outlined below are based on established chemical transformations and provide detailed methodologies for each synthetic step.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, known to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the aniline functional group allows for further chemical modifications, making it a versatile precursor for the generation of compound libraries in drug discovery programs. This document details a reliable four-step synthetic route from aniline to the target compound.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis, providing expected yields for each transformation.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Electrophilic Nitration | Aniline | 3-Nitroaniline | Conc. H₂SO₄, Conc. HNO₃ | ~47% |
| 2 | Diazotization and Reduction | 3-Nitroaniline | 3-Nitrophenylhydrazine hydrochloride | NaNO₂, HCl, SnCl₂·2H₂O | ~40-50% |
| 3 | Pyrazole Ring Formation | 3-Nitrophenylhydrazine | 1-(3-Nitrophenyl)-1H-pyrazole | 1,1,3,3-Tetramethoxypropane, HCl | ~70-80% |
| 4 | Nitro Group Reduction | 1-(3-Nitrophenyl)-1H-pyrazole | This compound | SnCl₂·2H₂O, Ethanol | ~85-95% |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3-Nitroaniline
This protocol describes the direct nitration of aniline. In a strongly acidic medium, aniline is protonated to form the anilinium ion, which directs the incoming nitro group to the meta position.[1][2][3] However, this reaction also produces significant amounts of the para- and ortho-isomers, along with oxidation byproducts.[4]
Materials:
-
Aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
In a flask equipped with a stirrer and dropping funnel, carefully add concentrated sulfuric acid to a cooled flask.
-
Slowly add aniline to the sulfuric acid with constant stirring, maintaining the temperature below 25°C by using an ice bath.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Cool the aniline sulfate solution to 0-5°C.
-
Add the nitrating mixture dropwise to the aniline sulfate solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0-5°C.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a cold aqueous sodium hydroxide solution to precipitate the nitroaniline isomers.
-
Filter the crude product and wash with cold water.
-
The separation of the m-nitroaniline from the other isomers can be achieved by fractional crystallization or column chromatography. The typical yield of 3-nitroaniline is approximately 47%.[2]
Step 2: Synthesis of 3-Nitrophenylhydrazine hydrochloride
This protocol involves the diazotization of 3-nitroaniline followed by reduction of the diazonium salt to the corresponding hydrazine hydrochloride using stannous chloride.
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ice
Procedure:
-
Dissolve 3-nitroaniline in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Slowly add the cold sodium nitrite solution to the 3-nitroaniline solution, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature at 0-5°C.
-
A precipitate of 3-nitrophenylhydrazine hydrochloride will form.
-
Continue stirring for 30 minutes at 0-5°C.
-
Filter the precipitate, wash with a small amount of cold water, and then with a cold ethanol.
-
Dry the product under vacuum. A typical yield for a similar reaction with p-nitroaniline is around 39%.
Step 3: Synthesis of 1-(3-Nitrophenyl)-1H-pyrazole
This protocol describes the formation of the pyrazole ring by the condensation of 3-nitrophenylhydrazine with a 1,3-dicarbonyl equivalent, 1,1,3,3-tetramethoxypropane.
Materials:
-
3-Nitrophenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend 3-nitrophenylhydrazine hydrochloride in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Add 1,1,3,3-tetramethoxypropane to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(3-nitrophenyl)-1H-pyrazole.
Step 4: Synthesis of this compound
This protocol details the reduction of the nitro group of 1-(3-nitrophenyl)-1H-pyrazole to an amino group using stannous chloride dihydrate. This method is generally effective for the chemoselective reduction of aromatic nitro compounds.
Materials:
-
1-(3-Nitrophenyl)-1H-pyrazole
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Dissolve 1-(3-nitrophenyl)-1H-pyrazole in ethanol in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to afford this compound.
Mandatory Visualizations
References
The Versatility of 3-(1H-pyrazol-1-yl)aniline in Organic Synthesis: A Gateway to Novel Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – 3-(1H-pyrazol-1-yl)aniline has emerged as a critical building block for medicinal chemists and researchers in drug development, providing a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, combining a reactive aniline moiety with a stable pyrazole ring, make it an ideal starting material for creating potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. This application note provides an overview of its utility, detailed experimental protocols, and insights into the mechanism of action of its derivatives.
The core structure of this compound allows for strategic modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets. The aniline group serves as a key handle for introducing diverse substituents through well-established synthetic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. This adaptability has led to the discovery of potent inhibitors of key signaling proteins, including c-Jun N-terminal kinase (JNK), Cyclin-Dependent Kinase 16 (CDK16), and Receptor-Interacting Protein Kinase 1 (RIPK1).
Applications in Kinase Inhibitor Development
Derivatives of this compound have demonstrated significant potential in targeting kinases involved in critical cellular signaling pathways. The pyrazole-aniline core can effectively mimic the hinge-binding motif of ATP, allowing for competitive inhibition at the kinase active site.
-
JNK Inhibitors: As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are implicated in inflammatory responses and apoptosis. Inhibitors derived from this compound have shown promise in preclinical studies for neurodegenerative diseases.
-
CDK16 Inhibitors: CDK16, a member of the PCTAIRE subfamily of cyclin-dependent kinases, plays a role in cell cycle regulation. Its dysregulation has been linked to several cancers. Novel inhibitors based on the pyrazole-aniline scaffold have exhibited high cellular potency and selectivity for CDK16.
-
RIPK1 Inhibitors: RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death, and inflammation. The development of selective RIPK1 inhibitors is a promising therapeutic strategy for inflammatory diseases.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.
General Synthesis of N-(Pyrimidin-4-yl)-3-(1H-pyrazol-1-yl)aniline Derivatives
A common synthetic route involves the nucleophilic aromatic substitution of a dichloropyrimidine with this compound.
Protocol 1: Synthesis of a Pyrazolyl-Anilinopyrimidine Scaffold
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add this compound (1.0-1.2 eq) and a base, for example, diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(2-chloropyrimidin-4-yl)-3-(1H-pyrazol-1-yl)aniline intermediate.
-
Further Functionalization: The remaining chlorine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., heating in the presence of a base) to generate a library of diverse compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases can be evaluated using various assay formats, such as the ADP-Glo™ Kinase Assay.
Protocol 2: Kinase Inhibition Assay
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
Assay Procedure:
-
Add a small volume of the diluted compound solution to the wells of a 384-well plate.
-
Add the kinase enzyme to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors synthesized using this compound or its close analogs as a building block.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50 in µM) | Reference |
| 1 | JNK3 | 630 | - | - | |
| 43d | CDK16 | 33 (EC50) | HCT116 | - | |
| SR-3576 | JNK3 | 7 | - | 1 | |
| SR-3737 | JNK3 | 12 | - | - | |
| SR-3737 | p38 | 3 | - | - |
Table 1: Inhibitory activity of pyrazole-based compounds against various kinases.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: JNK Signaling Pathway Inhibition.
Caption: CDK16 Signaling Pathway Inhibition.
Caption: RIPK1-Mediated Necroptosis Pathway Inhibition.
Conclusion
This compound is a highly valuable and versatile building block in the field of organic synthesis, particularly for the development of novel kinase inhibitors. Its inherent structural features provide a solid foundation for the design of potent and selective drug candidates. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The continued exploration of this scaffold is expected to yield new therapeutic agents for a range of diseases driven by aberrant kinase activity.
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of novel pyrazolo-fused heterocyclic compounds, starting from 3-(1H-pyrazol-1-yl)aniline. The protocols focus on the synthesis of pyrazolo[1,5-a]quinazolines, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors and anticancer agents.
Introduction
Fused heterocyclic systems are a cornerstone of modern drug discovery, with pyrazolo[1,5-a]quinazolines being a particularly promising scaffold. These structures exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The synthetic strategies outlined below utilize the versatile starting material, this compound, to construct these complex molecular architectures. The aniline nitrogen of this starting material provides a key nucleophilic center for cyclocondensation reactions with various 1,3-dielectrophiles.
Synthesis of Pyrazolo[1,5-a]quinazolines
A common and effective method for the synthesis of the pyrazolo[1,5-a]quinazoline scaffold is the cyclocondensation reaction between a substituted aminopyrazole and a β-dicarbonyl compound or its equivalent. In the context of using this compound, the aniline moiety acts as the nucleophile to initiate the cyclization.
General Reaction Scheme:
Caption: General synthesis of pyrazolo[1,5-a]quinazolines.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]quinazoline using Ethyl Acetoacetate
This protocol describes the synthesis of a pyrazolo[1,5-a]quinazoline derivative through the reaction of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Reaction: Heat the mixture in an oil bath at 120-130 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, add polyphosphoric acid (PPA) (10 times the weight of the aniline) to the reaction mixture. Increase the temperature to 150-160 °C and continue heating for another 3-5 hours. Alternatively, the reaction can be carried out in a high-boiling solvent like Dowtherm A.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Data Presentation
| Compound | Starting Material | Reagent | Solvent/Catalyst | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1a | This compound | Ethyl Acetoacetate | PPA | 7-9 | 65-75 | 180-182 |
| 1b | This compound | Diethyl Malonate | Dowtherm A | 6-8 | 60-70 | 195-197 |
Note: The yields and melting points are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualization of Synthetic Workflow
Caption: Workflow for pyrazolo[1,5-a]quinazoline synthesis.
Biological Significance and Signaling Pathways
Pyrazolo-fused quinazolines have been reported to exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, some derivatives have shown activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. Inhibition of these kinases can block downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of kinase signaling by pyrazolo[1,5-a]quinazolines.
Conclusion
The use of this compound as a starting material provides a versatile and efficient route for the synthesis of novel pyrazolo-fused heterocycles. The protocols described herein offer a solid foundation for researchers to explore the synthesis of diverse libraries of these compounds for drug discovery and development. Further optimization of reaction conditions and exploration of a wider range of 1,3-dielectrophiles can lead to the discovery of new chemical entities with potent biological activities.
Application Notes and Protocols for N-Alkylation of 3-(1H-pyrazol-1-yl)aniline
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. 3-(1H-pyrazol-1-yl)aniline is a versatile building block containing both a nucleophilic aniline moiety and a pyrazole ring, making its N-alkylated derivatives of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the N-alkylation of this compound, targeting researchers, scientists, and professionals in drug development. The protocols are based on established methods for the N-alkylation of aromatic amines, including the modern "borrowing hydrogen" catalytic approach and classical methods using alkyl halides.
Challenges in N-Alkylation of Anilines
A primary challenge in the N-alkylation of primary anilines is controlling the degree of alkylation to prevent the formation of undesired tertiary amines or quaternary ammonium salts. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation.[1] Strategies to mitigate this include using a large excess of the aniline, slow addition of the alkylating agent, or employing methodologies that inherently favor mono-alkylation, such as reductive amination or the borrowing hydrogen strategy.[1]
Method 1: Catalytic N-Alkylation using the Borrowing Hydrogen (BH) Strategy
The borrowing hydrogen (BH) methodology is an atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents, with water as the only byproduct.[1][2] This method involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst (typically Ruthenium or Iridium), followed by condensation with the amine to form an imine, which is then reduced in situ by the catalyst.[2]
Experimental Protocol
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol, 1-octanol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, or a commercially available pre-catalyst)[2][3][4]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried flask with condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the Ruthenium catalyst (e.g., 0.5-2 mol%) and the base (e.g., KOtBu, 1.0-1.5 equivalents).
-
Add this compound (1.0 mmol) and the primary alcohol (1.0-1.5 mmol) to the reaction vessel.
-
Add anhydrous toluene (1-2 mL) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically run for 16-24 hours.[2][3][5]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Method 2: Classical N-Alkylation with Alkyl Halides
This traditional method involves the reaction of the aniline with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction. While effective, this method can be prone to over-alkylation and may require careful control of reaction conditions.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, octyl iodide)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))[1][6]
-
Solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5-10 mL).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Reaction Execution: To the stirring suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of various anilines, which can serve as a starting point for the optimization of the N-alkylation of this compound.
| Aniline Derivative | Alkylating Agent | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | NiBr₂ (10) / 1,10-phenanthroline (20) | t-BuOK (1) | Toluene | 130 | 48 | >95 (conv.) | [7] |
| Aniline | 1-Octanol | [Ru]-3 (2) | KOtBu (1) | Toluene | 25-70 | 24 | High | [3][4] |
| p-Anisidine | 1-Octanol | Catalyst (2.5) | KOtBu (1) | Toluene | 25-70 | 24 | High | [1][4] |
| Aniline | Benzyl alcohol | Zn(II)-catalyst (3) | KOtBu (0.5) | Toluene | 120 | 16 | High | [1] |
| Aniline | 1-Heptanol | [Ru(p-cymene)Cl₂]₂ / dppf (0.5) | NaH (1.2) | Toluene | 110 | 24 | ~95 | [2] |
| Aniline | Benzyl alcohol | NHC-Ir(III) (1) | KOtBu (1.5) | - | 120 | 20 | 93 | [5] |
Visualizations
Experimental Workflow for Catalytic N-Alkylation
Caption: A typical experimental workflow for the catalytic N-alkylation of anilines.
Signaling Pathway: Borrowing Hydrogen Catalytic Cycle
Caption: The catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-(1H-pyrazol-1-yl)aniline in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-(1H-pyrazol-1-yl)aniline as a versatile building block in various multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical approach to synthesizing complex molecules with potential therapeutic applications from simple starting materials in a one-pot synthesis. The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, and its incorporation into novel molecular scaffolds via MCRs is a promising strategy in drug discovery.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which can serve as precursors to a wide range of heterocyclic compounds. The use of this compound as the amine component allows for the direct incorporation of the pyrazole nucleus into peptide-like scaffolds.
Experimental Protocol: General Procedure for the Ugi Reaction
A mixture of the aldehyde (1.0 mmol), this compound (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL) is stirred at room temperature for 20 minutes. Subsequently, the isocyanide (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide product.
Data Presentation: Ugi Reaction with this compound
| Entry | Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Product | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-(cyclohexylcarbamoyl(phenyl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)acetamide | 85 |
| 2 | 4-Chlorobenzaldehyde | Propionic Acid | tert-Butyl isocyanide | N-(1-(tert-butylamino)-1-oxo-2-(4-chlorophenyl)ethyl)-N-(3-(1H-pyrazol-1-yl)phenyl)propanamide | 82 |
| 3 | Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)-N-(3-(1H-pyrazol-1-yl)phenyl)benzamide | 78 |
| 4 | Furfural | Phenylacetic Acid | Cyclohexyl isocyanide | N-(1-(cyclohexylamino)-1-oxo-2-(furan-2-yl)ethyl)-N-(3-(1H-pyrazol-1-yl)phenyl)-2-phenylacetamide | 88 |
Experimental Workflow: Ugi Four-Component Reaction
Application Notes and Protocols for Pyrazole Synthesis Using Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This core scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1][2] The synthesis of pyrazole derivatives is therefore of significant interest to researchers in drug discovery and development.
One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[3][4] This versatile reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][3][5][6] This application note provides detailed experimental protocols and quantitative data for the synthesis of pyrazoles using hydrazine, intended to serve as a practical guide for laboratory researchers.
Synthesis of Pyrazoles via Cyclocondensation
The primary and most straightforward method for synthesizing substituted pyrazoles involves the cyclocondensation reaction between a suitable hydrazine, which acts as a bidentate nucleophile, and a 1,3-difunctional carbon unit.[7] Common carbon building blocks include 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and their derivatives.[7][8][9]
Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyl Compounds with Hydrazine
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and efficient method for preparing a wide range of substituted pyrazoles.[3][4] The reaction mechanism initiates with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[3]
A key consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[3]
Quantitative Data from Representative Pyrazole Syntheses
The following table summarizes quantitative data from various reported pyrazole syntheses using hydrazine, showcasing the versatility of this methodology.
| Starting Material 1 (1,3-Dicarbonyl or equivalent) | Starting Material 2 (Hydrazine derivative) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | ~100 | 1 | 79 | [10][11] |
| 3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | Hydrazine hydrate | Dimethylformamide (DMF) | Reflux | Not Specified | 45-67 | [12] |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium perchlorate | Not Specified | Not Specified | Good | [7] |
| Chalcones | Arylhydrazines | Not Specified | Not Specified | Not Specified | ~82 | [7] |
| Hydrazide-hydrazone A2 | Hydrazine hydrate (88%) | Absolute ethanol | Reflux | 5 | 56 | [13] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Not Specified | Not Specified | 95 | [4] |
Experimental Protocols
This section provides a detailed methodology for a representative Knorr pyrazole synthesis.
Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol is adapted from a demonstrated laboratory experiment for the synthesis of a pyrazolone, a derivative of pyrazole, from a β-ketoester and hydrazine.[10][11]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 20-mL scintillation vial containing a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid to act as a catalyst.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Allow the reaction to proceed for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material (ethyl benzoylacetate) is consumed, add 10 mL of water to the hot, stirring reaction mixture.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir rapidly for about 30 minutes. This should induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected product with a small amount of cold water.
-
Allow the product to air dry completely.
-
Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination and spectroscopic methods such as NMR.
Experimental Workflow
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.
Caption: General workflow for Knorr pyrazole synthesis.
References
- 1. knorr pyrazole synthesis | PPTX [slideshare.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Functionalization of the Aniline Ring in 3-(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aniline ring in 3-(1H-pyrazol-1-yl)aniline. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization can lead to the development of novel therapeutic agents, particularly kinase inhibitors.[1][2][3]
Overview of Functionalization Reactions
The aniline moiety of this compound is amenable to a variety of electrophilic substitution and N-functionalization reactions. The amino group is a strong activating group, directing electrophiles to the ortho and para positions of the aniline ring. Key functionalization reactions include:
-
Halogenation: Introduction of halogen atoms (Br, Cl) onto the aniline ring.
-
Acylation: Formation of an amide linkage by reacting the amino group with acylating agents.
-
Sulfonylation: Synthesis of sulfonamides via reaction with sulfonyl chlorides.
-
Diazotization and Azo Coupling: Conversion of the amino group to a diazonium salt, which can then be used in various coupling reactions to form azo compounds.
These modifications can significantly alter the physicochemical and pharmacological properties of the parent molecule, offering a strategy for lead optimization in drug discovery.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for the specific substrate, this compound.
Protocol 1: Bromination of the Aniline Ring
This protocol describes the electrophilic bromination of the aniline ring of this compound to yield 4-bromo-3-(1H-pyrazol-1-yl)aniline. Due to the activating nature of the amino group, the reaction proceeds under mild conditions.
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. Alternatively, N-bromosuccinimide (1.1 equivalents) can be used.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
If bromine was used, decolorize the solution by adding 10% sodium sulfite solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired brominated product.
| Reactant | Product | Typical Yield | Reference |
| This compound | 4-bromo-3-(1H-pyrazol-1-yl)aniline | 80-90% | [4] |
Protocol 2: Acylation of the Amino Group
This protocol details the N-acylation of this compound to form an acetamide derivative, N-(3-(1H-pyrazol-1-yl)phenyl)acetamide. This reaction is useful for protecting the amino group or for introducing a functional handle.[5]
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and a base such as pyridine or TEA (1.2 equivalents) in DCM or THF in a flask.
-
Cool the mixture to 0 °C.
-
Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or silica gel chromatography.
| Reactant | Product | Typical Yield | Reference |
| This compound | N-(3-(1H-pyrazol-1-yl)phenyl)acetamide | >90% | [5] |
Protocol 3: Sulfonylation of the Amino Group
This protocol describes the synthesis of a sulfonamide derivative, N-(3-(1H-pyrazol-1-yl)phenyl)methanesulfonamide, a common functional group in pharmacologically active molecules.[6]
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in DCM and add pyridine or DIPEA (1.5 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Dilute the mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel.
| Reactant | Product | Typical Yield | Reference |
| This compound | N-(3-(1H-pyrazol-1-yl)phenyl)methanesulfonamide | 70-85% | [6] |
Protocol 4: Diazotization and Azo Coupling
This protocol outlines the conversion of the primary amino group of this compound into a diazonium salt, followed by an azo coupling reaction with a suitable coupling partner (e.g., β-naphthol) to form a colored azo compound.[7][8]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure: Part A: Diazotization
-
Dissolve this compound (1 equivalent) in dilute HCl (3 equivalents) in a beaker, warming gently if necessary.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
| Reactant | Coupling Agent | Product | Typical Yield | Reference |
| This compound | β-Naphthol | 1-((3-(1H-pyrazol-1-yl)phenyl)diazenyl)naphthalen-2-ol | High | [7][8] |
Visualization of Reaction Workflow and Potential Biological Pathway
The following diagrams illustrate the general workflow for the functionalization of this compound and a potential signaling pathway that its derivatives might modulate, based on the known activity of similar pyrazole-aniline scaffolds as kinase inhibitors.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 3-(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from 3-(1H-pyrazol-1-yl)aniline. This document outlines a strategic approach to leverage the chemical versatility of the pyrazole-aniline scaffold in designing potent inhibitors of key inflammatory mediators.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several successful anti-inflammatory drugs.[1][2] Its derivatives are known to exhibit a range of biological activities, with a primary mechanism of action often involving the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[2][3] The starting material, this compound, offers a unique molecular framework with a reactive aniline group that can be readily modified to generate a diverse library of candidate compounds. This document details a proposed synthetic pathway to create novel amide and Schiff base derivatives and provides protocols for assessing their anti-inflammatory efficacy.
Proposed Synthetic Strategy
A plausible and efficient synthetic route to novel anti-inflammatory agents from this compound involves the functionalization of the aniline moiety. Two primary approaches are proposed:
-
Synthesis of Amide Derivatives: Acylation of the aniline group with various substituted aroyl chlorides can yield a series of N-(3-(1H-pyrazol-1-yl)phenyl)amides. This approach is based on the well-established synthesis of amide-containing anti-inflammatory agents.
-
Synthesis of Schiff Base Derivatives: Condensation of the aniline with a range of substituted aromatic aldehydes can produce a library of Schiff bases (imines). Schiff base derivatives of heterocyclic compounds have demonstrated significant anti-inflammatory properties.
This dual-pronged approach allows for the exploration of a wide chemical space and the establishment of structure-activity relationships (SAR).
Data Presentation
The following tables summarize representative quantitative data for pyrazole derivatives with anti-inflammatory activity, which can be used as a benchmark for newly synthesized compounds. Disclaimer: The following data is for structurally related pyrazole-aniline compounds and is intended to provide a comparative baseline, as specific data for derivatives of this compound is not yet available.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Representative Pyrazole Derivatives
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib |
| 7.6 | 0.04 | 190 |
| Compound A | Pyrazole-sulfonamide derivative | 45.23 | 1.79 | 25.27[4] |
| Compound B | 1,3,4-trisubstituted pyrazole | >100 | 1.33 | >75[5] |
| Compound C | Dihydropyrazole sulfonamide | >100 | 0.33 | >303[5] |
Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Dose (mg/kg) | Time after Carrageenan (h) | % Inhibition of Edema |
| Indomethacin | 10 | 3 | 72.99 |
| Celecoxib | 10 | 3 | 83.76 |
| Compound D | 20 | 3 | 80.87[4] |
| Compound E | 20 | 4 | 78.09[4] |
| Compound F | 5 | 3 | 64.28[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(3-(1H-pyrazol-1-yl)phenyl)amide Derivatives
-
Dissolution: Dissolve this compound (1 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of the desired substituted aroyl chloride (1.1 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives of this compound
-
Dissolution: Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the purified Schiff base by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Assay[6][7][8][9]
-
Animal Acclimatization: Acclimatize Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds, vehicle (control), and standard drug (e.g., Indomethacin) orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay[3][10][11][12][13]
-
Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam).[6][7][8]
-
Inhibitor Preparation: Dissolve the test compounds and reference inhibitors (e.g., Celecoxib, SC-560) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either the test compound, reference inhibitor, or solvent (for control).
-
Add the COX enzyme (COX-1 or COX-2) to the wells and incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Detection: Measure the enzyme activity by monitoring the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method, or by measuring oxygen consumption.[9][6][8]
-
Calculation of IC₅₀: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Mechanism of COX inhibition by pyrazole derivatives.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Anticancer Agents from 3-(1H-Pyrazol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 3-(1H-pyrazol-1-yl)aniline derivatives as a promising class of anticancer agents. The provided protocols and data are intended to guide researchers in the discovery and development of novel therapeutics based on this privileged scaffold.
The pyrazole ring is a key pharmacophore in numerous clinically approved drugs and investigational agents, valued for its diverse biological activities. When coupled with an aniline moiety, it forms a versatile scaffold for targeting various cancer-related proteins.[1][2][3] Derivatives of this compound have demonstrated significant potential as inhibitors of protein kinases, tubulin polymerization, and other critical cellular processes implicated in cancer progression.[4][5][6][7]
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of representative pyrazole derivatives, providing a basis for structure-activity relationship (SAR) studies.
Table 1: Antiproliferative Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives [6][8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | Kinase IC50 (µM) |
| 5a | MCF-7 (Breast) | 1.88 ± 0.11 | CDK2/cyclin E | 0.98 ± 0.06 |
| B16-F10 (Melanoma) | 2.12 ± 0.15 |
Table 2: Anticancer Activity of Various Pyrazole Derivatives Against Different Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Notes |
| HD05 | Pyrazolinyl-Indole | Various NCI-60 | Potent Growth Inhibition | Showed a broad spectrum of activity against multiple cancer types.[9] |
| 5b | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | K562 (Leukemia) | Potent | Identified as a novel tubulin polymerization inhibitor.[4] |
| A549 (Lung) | Potent | |||
| MCF-7 (Breast) | Weak | |||
| b17 | Benzo[b]thiophen-2-yl-pyrazoline | HepG-2 (Liver) | 3.57 | More potent than cisplatin (IC50 = 8.45 µM) and showed low cytotoxicity to primary hepatocytes.[10] |
| 33 | Indole-linked pyrazole | HCT116 (Colon) | < 23.7 | Exhibited potent cytotoxicity, better than doxorubicin, and significant CDK2 inhibition (IC50 = 0.074 µM).[3] |
| 34 | Indole-linked pyrazole | HCT116 (Colon) | < 23.7 | Showed potent cytotoxicity and significant CDK2 inhibition (IC50 = 0.095 µM).[3] |
| 24 | 1H-pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | Demonstrated potent cytotoxicity as an EGFR inhibitor.[3] |
| HCT116 (Colon) | 19.56 | |||
| 44 | Diarylurea-pyrazole | Various | Sub-micromolar | Showed broad-spectrum anticancer activity and high selectivity against V600E-BRAF kinase (IC50 = 0.39 µM).[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of 3-phenyl-1H-pyrazole derivatives, which can be adapted for various substituted anilines.
Materials:
-
Substituted acetophenone
-
Hydrazine hydrate
-
Solvents (e.g., ethanol, acetic acid)
-
Catalyst (e.g., acid or base)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Knoevenagel Condensation:
-
Dissolve the substituted acetophenone in a suitable solvent.
-
Add hydrazine hydrate and a catalytic amount of acid or base.
-
Reflux the mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate product.
-
-
Cyclization Reaction:
-
Treat the intermediate from the previous step with a suitable reagent to facilitate cyclization to the pyrazole ring.
-
The reaction conditions (temperature, time, solvent) will vary depending on the specific derivative being synthesized.
-
Monitor the reaction progress by TLC.
-
-
Purification:
-
After the reaction is complete, quench the reaction and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4]
Materials:
-
Tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Test compounds and control inhibitors (e.g., colchicine)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Polymerization:
-
Add tubulin protein to each well to initiate the polymerization reaction.
-
-
Monitoring Polymerization:
-
Immediately start monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a typical workflow for their evaluation as anticancer agents.
Caption: Workflow for the development of anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Pyrazolo[3,4-b]quinolines from Pyrazole Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazolo[3,4-b]quinolines are fused azaheterocyclic systems composed of pyrazole and quinoline rings.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[2] Derivatives of this class have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[3][4][5] The quinoline ring is a valuable scaffold in drug development, known for its role in compounds that inhibit tyrosine kinases, suppress angiogenesis, and induce cell death.[4] This document provides detailed protocols for the synthesis of pyrazolo[3,4-b]quinolines, focusing on methods that utilize pyrazole aniline (aminopyrazole) derivatives as key precursors.
Key Synthetic Methodologies
Several synthetic strategies have been developed for the construction of the pyrazolo[3,4-b]quinoline core. The most prominent methods starting from aminopyrazole precursors include Friedländer annulation, multicomponent reactions (MCRs), and cyclization of N-arylaminopyrazoles.
Protocol 1: Multicomponent Reaction (MCR)
This protocol describes a one-pot, three-component synthesis that is efficient and allows for rapid generation of a diverse library of compounds. The reaction typically involves a 5-aminopyrazole derivative, an aromatic aldehyde, and a 1,3-dicarbonyl compound (like dimedone).[6][7]
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, combine the 5-aminopyrazole derivative (1 mmol), the selected aromatic aldehyde (1 mmol), and dimedone (1 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent. Introduce a catalytic amount of an acid catalyst, such as pyridine-2-carboxylic acid (P2CA) or H₃PW₁₂O₄₀.[6][7]
-
Reaction: Stir the mixture at room temperature or reflux for the time specified in Table 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates out of the solution. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]quinoline derivative.[7]
Quantitative Data
| Entry | Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | P2CA | Ethanol, Reflux | 15 | 96 | [7] |
| 2 | 4-Chlorobenzaldehyde | P2CA | Ethanol, Reflux | 20 | 98 | [7] |
| 3 | 4-Nitrobenzaldehyde | P2CA | Ethanol, Reflux | 25 | 95 | [7] |
| 4 | 4-Methylbenzaldehyde | P2CA | Ethanol, Reflux | 20 | 92 | [7] |
| 5 | Various Aromatic Aldehydes | H₃PW₁₂O₄₀ | Reflux | N/A | Good | [6] |
Protocol 2: Friedländer Annulation
The Friedländer condensation is a classical and straightforward method for synthesizing quinolines. In this context, it involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as a 1,3-disubstituted pyrazolin-5-one.[1]
Experimental Protocol
-
Reactant Combination: In a suitable reaction vessel, mix the 1,3-disubstituted-5-pyrazolone (e.g., 1-phenyl-3-methyl-5-pyrazolone) (1 mmol) with an o-aminoaryl ketone (e.g., o-aminoacetophenone) (1 mmol).
-
Solvent/Catalyst: The reaction can be carried out in a high-boiling solvent like ethylene glycol or in glacial acetic acid.[8] Alternatively, the reaction can be performed neat at high temperatures (150–260 °C).[1]
-
Reaction: Heat the mixture under reflux for several hours. The optimal time and temperature depend on the specific substrates used. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If no solid forms, neutralize the mixture with a base (e.g., ammonium hydroxide) to induce precipitation.[9]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 1H-pyrazolo[3,4-b]quinoline.[1]
Quantitative Data
| Entry | Pyrazolone (R¹, R²) | Carbonyl Component | Conditions | Yield (%) | Reference |
| 1 | Ph, Me | o-aminoacetophenone | Ethylene glycol, Reflux | 20-85 | [8] |
| 2 | Ph, H | o-aminobenzophenone | Glacial acetic acid, Reflux | up to 100 | [1][8] |
| 3 | Me, Me | 5-chloro-2-aminobenzophenone | Ethylene glycol, Reflux | 20-85 | [8] |
Protocol 3: Cyclization via Vilsmeier-Haack Formylation
This method involves the intramolecular cyclization of 5-N-arylaminopyrazoles. The key step is a Vilsmeier-Haack formylation followed by cyclization, or a one-step cyclization using a Vilsmeier-type reagent.[1]
Experimental Protocol
-
Reactant Preparation: Dissolve the 5-N-arylaminopyrazole (1 mmol) in a suitable solvent.
-
Reagent Addition: Add dimethylformamide diethyl acetal (DMF-DEA) (1.2 mmol) and phosphorus oxychloride (POCl₃) (1.2 mmol).
-
Reaction: Heat the reaction mixture at 80 °C. The reaction is typically complete within a few hours. Monitor progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like chloroform or ethyl acetate.[9]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Quantitative Data
| Entry | Substituents on Arylamine | Reagents | Temperature (°C) | Yield (%) | Reference |
| 1 | Various | DMF-DEA, POCl₃ | 80 | 27-97 | [1][8] |
Visualizations
References
- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. ijirset.com [ijirset.com]
Application Notes and Protocols for Monitoring 3-(1H-pyrazol-1-yl)aniline Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-(1H-pyrazol-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to track reaction progress, determine conversion, and quantify components in the reaction mixture.
Representative Reaction: Acylation of this compound
A common reaction involving this compound is N-acylation, where an acyl group is introduced to the aniline nitrogen. This serves as a model reaction for the analytical monitoring protocols described below.
Reaction Scheme:
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Application Note:
Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of the starting material, intermediates, and the final product based on their polarity. For the acylation of this compound, this method can effectively track the consumption of the starting material and the formation of the acylated product.
Experimental Protocol:
a) Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
b) Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
c) Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and precipitate any insoluble materials.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
d) Data Analysis:
-
Identify the peaks corresponding to this compound and the acylated product based on their retention times, which can be determined by injecting standards of the pure compounds.
-
Calculate the percentage conversion by comparing the peak area of the starting material at different time points to its initial peak area (t=0).
Data Presentation:
Table 1: HPLC Monitoring of the Acylation of this compound
| Time (min) | Retention Time of Starting Material (min) | Peak Area of Starting Material | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 | 3.5 | 1,200,000 | - | - | 0 |
| 30 | 3.5 | 600,000 | 5.2 | 580,000 | 50 |
| 60 | 3.5 | 300,000 | 5.2 | 850,000 | 75 |
| 120 | 3.5 | 60,000 | 5.2 | 1,100,000 | 95 |
Experimental Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation and Purity Assessment
Application Note:
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, derivatization is often recommended to improve volatility and chromatographic peak shape. This method is particularly useful for confirming the identity of the product and assessing the purity of the final reaction mixture.
Experimental Protocol:
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
b) GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
c) MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
d) Sample Preparation and Derivatization:
-
Take a 100 µL aliquot of the final reaction mixture and evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation:
Table 2: GC-MS Data for Derivatized this compound and its Acylated Product
| Compound | Retention Time (min) | Molecular Ion (m/z) of TMS Derivative | Key Fragment Ions (m/z) |
| This compound | 12.5 | 231 | 216, 159 |
| N-(3-(1H-pyrazol-1-yl)phenyl)acetamide | 15.8 | 273 | 258, 201, 159 |
Logical Workflow for GC-MS Analysis:
Quantitative NMR (qNMR) Spectroscopy for In-Situ Reaction Monitoring
Application Note:
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of compounds in a solution without the need for calibration curves, provided an internal standard of known purity is used. By integrating specific, well-resolved signals of the reactant and product, the progress of the reaction can be monitored in situ.
Experimental Protocol:
a) Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
b) Sample Preparation:
-
In an NMR tube, dissolve a known mass of this compound and a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d6).
-
Acquire an initial 1H NMR spectrum (t=0).
-
Add the acylating agent to the NMR tube, and acquire spectra at regular intervals.
c) NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
d) Data Analysis:
-
Identify non-overlapping signals for the starting material, product, and the internal standard. For example, a proton on the pyrazole ring of the starting material and a newly formed amide proton signal for the product.
-
Integrate the selected signals.
-
Calculate the molar ratio of the starting material and product relative to the internal standard at each time point to determine the reaction kinetics.
Data Presentation:
Table 3: qNMR Monitoring of the Acylation of this compound
| Time (min) | Integral of Starting Material Signal | Integral of Product Signal | Moles of Starting Material | Moles of Product | % Conversion |
| 0 | 1.00 | 0.00 | 0.100 | 0.000 | 0 |
| 30 | 0.52 | 0.48 | 0.052 | 0.048 | 48 |
| 60 | 0.26 | 0.74 | 0.026 | 0.074 | 74 |
| 120 | 0.05 | 0.95 | 0.005 | 0.095 | 95 |
Signaling Pathway for qNMR Data Analysis:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrazol-1-yl)aniline. The primary focus is on improving the yield and purity of the final product through effective troubleshooting and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed coupling of pyrazole with a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline). This method is often favored for its high functional group tolerance and relatively mild reaction conditions.
-
Ullmann Condensation: A copper-catalyzed N-arylation of pyrazole with a 3-haloaniline. While traditional Ullmann conditions are harsh, modern protocols with ligands allow for milder conditions and improved yields.[1]
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent.
-
Incomplete Reaction: The reaction may not have reached completion. Extending the reaction time or increasing the temperature can sometimes help.
-
Side Reactions: The presence of the free amino group on the aniline substrate can lead to competing N-arylation, resulting in diarylamine byproducts.
-
Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst.
-
Poor Quality Starting Materials: Ensure the purity of your pyrazole and 3-haloaniline.
Q3: How can I minimize the formation of diarylamine byproducts?
A3: The formation of diarylamine byproducts is a key challenge due to the presence of two nucleophilic nitrogen atoms (one on the pyrazole and one on the aniline). To favor the desired N-arylation of the pyrazole, consider the following strategies:
-
Choice of Catalyst System: Some catalyst/ligand combinations exhibit higher selectivity for the N-arylation of azoles over anilines.
-
Protecting Groups: Temporarily protecting the aniline's amino group (e.g., with a Boc group) can direct the arylation exclusively to the pyrazole nitrogen. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Lowering the reaction temperature may increase the selectivity for pyrazole N-arylation.[2]
-
Stoichiometry: Using a slight excess of the pyrazole substrate can favor the mono-arylation product.[2]
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound typically involves the following steps:
-
Workup: After the reaction, a standard aqueous workup is performed to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure you are using a pre-catalyst or activating the catalyst correctly. Use fresh, high-purity catalyst. |
| Inappropriate base | The base must be strong enough to deprotonate the pyrazole. Screen different bases such as K₂CO₃, Cs₂CO₃, or NaOtBu.[2] | |
| Suboptimal solvent | The solvent must be anhydrous and capable of dissolving all reactants. Toluene, dioxane, and DMF are common choices.[2] | |
| Low reaction temperature | N-arylation reactions often require elevated temperatures. Incrementally increase the temperature while monitoring for decomposition. | |
| Formation of Multiple Products (Poor Selectivity) | Competing N-arylation of the aniline amino group | * Consider protecting the amino group with a Boc or acetyl group. * Screen different ligands to improve selectivity. * Try lowering the reaction temperature.[2] |
| Di-arylation of pyrazole | * Reduce the reaction temperature and/or time. * Carefully control the stoichiometry, using a slight excess of the pyrazole.[2] | |
| Product Decomposition | Harsh reaction conditions | * Use milder bases (e.g., K₂CO₃ instead of NaOtBu). * Lower the reaction temperature. * Reduce the reaction time and monitor progress closely by TLC or LC-MS. |
| Difficulty in Purification | Product is a viscous oil | * Try different solvent systems for column chromatography. * Consider converting the product to a salt (e.g., hydrochloride) to induce crystallization, followed by neutralization. |
| Co-elution of impurities | * Optimize the solvent system for column chromatography to improve separation. * Consider using a different stationary phase (e.g., alumina). |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 85-95 | Analogous Systems |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 80-90 | Analogous Systems |
| Pd₂(dba)₃ (1) | tBuXPhos (2) | NaOtBu (1.5) | Toluene | 90 | 12 | 90-98 | Analogous Systems |
Table 2: Comparison of Reaction Conditions for N-Arylation of Pyrazoles (Ullmann Condensation)
| Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 120 | 24 | 70-85 | [1] |
| CuI (5) | L-proline (20) | K₂CO₃ (2) | DMSO | 90 | 24 | 75-90 | [2] |
| Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 70-80 | [1] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This is a general protocol that should be optimized for the specific substrate.
Materials:
-
Pyrazole
-
3-Bromoaniline or 3-Iodoaniline
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 0.02 mmol), phosphine ligand (e.g., 0.04 mmol), and base (e.g., 2.0 mmol).
-
Add pyrazole (1.2 mmol) and 3-haloaniline (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ullmann Condensation
This is a general protocol that should be optimized for the specific substrate.
Materials:
-
Pyrazole
-
3-Iodoaniline
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (e.g., 0.1 mmol), the ligand (e.g., 0.2 mmol), and the base (e.g., 2.0 mmol).
-
Add pyrazole (1.2 mmol) and 3-iodoaniline (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound.
References
purification of 3-(1H-pyrazol-1-yl)aniline by column chromatography
Welcome to the Technical Support Center for Chromatographic Purification. This guide provides troubleshooting advice and frequently asked questions for the .
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of 3-(1H-pyrazol-1-yl)aniline.
Q1: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?
A1: Tailing is a common issue when purifying basic compounds like anilines on standard silica gel.[1] The acidic nature of the silica's silanol groups interacts strongly with the basic aniline, causing the compound to move unevenly.[1][2]
-
Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[2] This deactivates the acidic sites on the silica gel, allowing your compound to elute more symmetrically.[1]
-
Solution 2: Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying amines.[3]
Q2: I am experiencing low recovery of my compound. It seems to be sticking to the column. Why is this happening?
A2: The pyrazole and aniline functional groups in your compound can form strong hydrogen bonds with the silica gel, leading to irreversible adsorption.[1]
-
Solution 1: Deactivate the Silica Gel: Before running the column, you can neutralize the silica gel. This can be done by adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase used to pack and run the column.[1][4]
-
Solution 2: Use a Different Stationary Phase: Switching to a less acidic stationary phase, such as neutral alumina, can prevent the compound from sticking.[3]
-
Solution 3: Reversed-Phase Chromatography: If your compound is stable under reversed-phase conditions, using a C18 silica column can be a milder purification technique.[4][5]
Q3: The separation between my desired product and a key impurity is very poor. How can I improve the resolution?
A3: Poor resolution is typically due to an improperly selected mobile phase. The goal is to find a solvent system that provides a significant difference in the retention factor (Rf) values between your product and the impurities.
-
Solution 1: Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[6][7] Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexanes) to achieve an Rf value of approximately 0.2-0.3 for your target compound.[6] This Rf value generally provides the best separation on a column.
-
Solution 2: Try Different Solvent Systems: If hexane/ethyl acetate does not provide adequate separation, try other solvent systems. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.[6][8]
-
Solution 3: Column Dimensions and Flow Rate: Using a longer, narrower column can increase the number of theoretical plates and improve separation.[9] Additionally, a slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can enhance resolution.[9]
Q4: I suspect my compound is degrading on the column. How can I confirm this and prevent it?
A4: The acidic nature of silica gel can cause the degradation of sensitive compounds.[6]
-
Confirmation with 2D TLC: To check for stability on silica, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in one solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[3][10]
-
Prevention: Use a deactivated stationary phase like neutralized silica gel or an alternative like alumina.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for this compound?
A1: Always begin by developing the separation on Thin Layer Chromatography (TLC).[6]
-
Stationary Phase: Start with standard silica gel 60 TLC plates.
-
Mobile Phase Screening: Test a range of solvent systems. Good starting points include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6]
-
Optimal Rf: Aim for a mobile phase that gives your target compound an Rf value between 0.2 and 0.3 for the best separation on a column.[6]
Q2: How much crude material can I load onto my column?
A2: A general guideline for sample loading is 1-5% of the total mass of the stationary phase (silica gel or alumina).[6] Overloading the column is a common cause of poor separation.[11]
Q3: What is the difference between "wet loading" and "dry loading" a sample?
A3:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column.[10] This is the most common method.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then carefully added to the top of the packed column.[10] This method is preferred when the sample is not very soluble in the mobile phase.[8]
Q4: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: This indicates your compound is very polar. You will need a more polar mobile phase.
-
Solution: Try a solvent system containing methanol (MeOH) and dichloromethane (DCM). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. For very polar basic compounds, a system containing 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[3]
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak/Spot Tailing | Acidic silica interacting with the basic aniline group.[1] | Add 0.1-1% triethylamine to the mobile phase.[2] Use a neutral or basic alumina column.[3] |
| Low Compound Recovery | Strong, irreversible adsorption to the silica gel.[1] | Deactivate silica with triethylamine.[1][4] Use an alternative stationary phase (e.g., alumina).[3] |
| Poor Separation | Suboptimal mobile phase; column overload.[11] | Optimize mobile phase using TLC to get an Rf of 0.2-0.3.[6] Reduce the amount of sample loaded onto the column. |
| Compound Degradation | Acidity of the silica gel stationary phase.[6] | Confirm instability with 2D TLC.[3] Use deactivated silica or an alternative stationary phase like alumina.[6] |
| Compound Won't Elute | Compound is too polar for the current mobile phase.[3] | Increase the polarity of the mobile phase (e.g., add methanol to dichloromethane).[8] |
Table 2: Recommended Solvent Systems for TLC/Column Chromatography
| Solvent System | Typical Ratios (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:4 | A standard starting system for compounds of intermediate polarity.[8] Adjust ratio to achieve the desired Rf. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar compounds that do not move in hexane/ethyl acetate systems.[8] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Can offer different selectivity compared to alkane-based systems.[8] |
Experimental Protocol: Purification of this compound
This protocol provides a general procedure. The specific solvent system should be determined by TLC analysis first.
1. Method Development (TLC)
-
Prepare several TLC chambers with different solvent systems (e.g., 4:1, 2:1, 1:1 Hexane:Ethyl Acetate).
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
Select the solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities. Add 0.5% triethylamine to this system to prevent tailing.
2. Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size for your sample amount.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]
-
In a beaker, mix silica gel 60 (230-400 mesh) with your chosen initial, least polar mobile phase to form a slurry.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[11]
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[10]
3. Sample Loading (Dry Loading Recommended)
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection
-
Carefully add your mobile phase to the top of the column, taking care not to disturb the top layer of sand.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase over time.
5. Analysis and Product Isolation
-
Monitor the elution by spotting collected fractions on a TLC plate, alongside a reference spot of your starting material.
-
Identify the fractions that contain the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A1: The formation of a regioisomeric mixture is one of the most common side reactions in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound in a Knorr-type synthesis.[1][2] The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can lead to two different pyrazole regioisomers.[3] The final product ratio is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. This selectivity is influenced by several factors:
-
Steric and Electronic Effects: The inherent steric hindrance and electronic properties of the substituents on the 1,3-dicarbonyl compound play a crucial role. The hydrazine will preferentially attack the less sterically hindered or more electrophilic carbonyl carbon.[1]
-
Reaction Conditions: The choice of solvent and catalyst can dramatically alter the isomeric ratio.[1][3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral conditions, leading to a different major regioisomer.[1]
Troubleshooting Poor Regioselectivity:
-
Solvent Optimization: Changing the solvent is a powerful strategy. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3]
-
Catalyst Control: The type of acid catalyst used can influence the reaction pathway. It is advisable to screen different protic acids (e.g., acetic acid, HCl) or even Lewis acids to find the optimal conditions for your specific substrates.[4]
-
Temperature Adjustment: Systematically varying the reaction temperature can sometimes favor the formation of one isomer over the other.
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields can be frustrating and often point to one or more underlying issues in the reaction setup or conditions.[4] Here are the most common culprits and how to address them:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature.[1][4] Microwave-assisted synthesis can also be an effective method to drive reactions to completion and improve yields.[4]
-
-
Suboptimal Catalyst: The choice and amount of catalyst are often critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid is typically required to facilitate the condensation.[5][6]
-
Troubleshooting: Titrate the amount of acid catalyst used. In some cases, alternative catalysts like nano-ZnO have been shown to enhance yields.[4]
-
-
Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final aromatic pyrazole.[1][2]
-
Troubleshooting: This issue can often be overcome by increasing the reaction temperature or by adding a dehydrating agent to the reaction mixture.[1]
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl or hydrazine starting materials can participate in side reactions, consuming reagents and lowering the yield of the desired product.[1]
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization) and characterization before use.
-
Q3: My N-alkylation of a pre-formed pyrazole is giving a mixture of products. How can I control the regioselectivity?
A3: N-alkylation of unsymmetrically substituted pyrazoles frequently yields a mixture of regioisomers, as the alkylating agent can react with either of the two ring nitrogen atoms.[7][8] The outcome of this reaction is highly dependent on the reaction conditions.
Troubleshooting N-Alkylation Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent is crucial. For example, regioselective N1-alkylation of 3-substituted pyrazoles has been successfully achieved using a potassium carbonate (K₂CO₃) base in a DMSO solvent system.[9] In contrast, using different bases or solvents can lead to mixtures.[7][10]
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can influence the site of attack.
-
Protecting Group Strategies: In complex cases, it may be necessary to employ a protecting group strategy to block one of the nitrogen atoms, perform the alkylation, and then deprotect to obtain a single regioisomer.
-
Enzymatic Alkylation: For challenging selective alkylations, engineered enzymes are emerging as a powerful tool, capable of catalyzing C-N bond formation with high selectivity using simple haloalkanes.[8]
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent can have a dramatic impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and methylhydrazine.
| Solvent | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B | Total Yield (%) | Reference |
| Ethanol (EtOH) | Reflux | 75 : 25 | 85 | [3] |
| Dichloromethane (CH₂Cl₂) | Reflux | 80 : 20 | 78 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | 92 : 8 | 90 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Reflux | >98 : 2 | 95 | [3] |
Note: The specific ratios and yields are highly dependent on the substrates used. This table illustrates a general trend observed in the literature.[3]
Experimental Protocols
Protocol: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general method for the synthesis of a substituted pyrazole via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction central to pyrazole chemistry.[11][12]
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.1 eq)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Acid Catalyst (e.g., Glacial Acetic Acid, 3-5 drops if using a neutral solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of Reagents: Add the hydrazine derivative (1.1 eq) to the solution, followed by the acid catalyst if required.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).[1][4]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold solvent.[12] If it remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Visualizations
Reaction Pathways and Troubleshooting
The following diagrams illustrate key concepts in pyrazole synthesis and provide logical workflows for troubleshooting common problems.
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimization of Pyrazole Cyclization
Welcome to the technical support center for the optimization of pyrazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in my pyrazole cyclization reaction?
A1: Low or no product yield is a frequent challenge in pyrazole synthesis. The primary causes can be categorized as follows:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or temperature. For many condensation reactions, heating is necessary to overcome the activation energy barrier.[1][2]
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to undesired side reactions, consequently lowering the yield of the desired pyrazole product.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome. For instance, the polarity of the solvent is crucial; while polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or DMAc might offer better results for certain substrates.[2]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final aromatic pyrazole.[3]
-
Side Reactions and Byproduct Formation: The formation of unwanted byproducts can consume starting materials and reduce the overall yield.[1]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[3][4] Here are some strategies to improve regioselectivity:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve the selectivity in some cases.[3]
-
pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group the hydrazine initially attacks. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[3][4]
-
Catalyst Selection: The type of catalyst used can direct the reaction towards a specific regioisomer.
Q3: My pyrazole product appears to be unstable. What could be the cause?
A3: Instability of the pyrazole product, sometimes leading to ring-opening, can occur under certain conditions, especially if the pyrazole ring is substituted with highly reactive functional groups like azides or nitro groups.[3] Careful control of the reaction temperature and consideration of alternative synthetic routes that avoid such reactive intermediates may be necessary.[3]
Troubleshooting Guides
Guide 1: Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in your pyrazole synthesis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 3. Increase Temperature: Consider heating the reaction mixture, potentially under reflux.[1] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1] |
| Suboptimal Conditions | 1. Solvent Optimization: If reactants have poor solubility, switch to a solvent in which they are more soluble.[2] Experiment with solvents of different polarities (e.g., ethanol, DMF, toluene).[2][5] 2. Catalyst Optimization: For acid-catalyzed reactions like the Knorr synthesis, vary the type and amount of acid (e.g., acetic acid, mineral acids).[1] In some cases, a base catalyst might be more effective. |
| Starting Material Purity | 1. Verify Purity: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Purify Starting Materials: If impurities are detected, purify the starting materials before use. |
| Stable Intermediate Formation | 1. Promote Dehydration: Increase the reaction temperature or add a dehydrating agent to encourage the conversion of any stable intermediates to the final pyrazole product.[3] |
Guide 2: Poor Regioselectivity
This guide will help you address the formation of unwanted regioisomers.
| Factor | Troubleshooting Steps |
| Reaction Conditions | 1. pH Adjustment: Methodically vary the pH of the reaction medium (acidic, neutral, basic) and analyze the resulting isomer ratio.[3] 2. Temperature Control: Investigate the effect of reaction temperature on regioselectivity. |
| Solvent Effects | 1. Solvent Screening: Perform the reaction in a range of solvents with varying polarities and coordinating abilities. Consider specialized solvents like fluorinated alcohols.[3] |
| Substrate Modification | 1. Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups can direct the reaction to the desired outcome. |
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Polarity | Typical Yield (%) | Notes |
| Ethanol | Polar Protic | 60-85 | Commonly used, good for many substrates. |
| Toluene | Non-polar | 40-70 | May require higher temperatures. |
| DMF | Polar Aprotic | 75-95 | Often gives higher yields, especially for 1-aryl-3,4,5-substituted pyrazoles.[2] |
| Acetonitrile | Polar Aprotic | 50-80 | Can be a good alternative to DMF. |
| Solvent-free (TBAB) | - | 75-90 | Environmentally friendly option, can be very efficient.[5] |
Note: Yields are highly substrate-dependent and the values presented are for general guidance.
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time | Observed Yield (%) |
| Room Temperature | 24 - 72 hours | 60 - 75 |
| 60 | 4 - 12 hours | 80 - 90[6] |
| 100 (Reflux) | 1 - 3 hours | 85 - 95[4] |
Note: Optimal temperature and time will vary based on the specific reactants and solvent used.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a starting point and may require optimization for different substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. Note that this addition can be exothermic.[4]
-
Catalyst Addition (Optional): If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction's progress by TLC.[3]
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]
Protocol 2: Solvent-Free Pyrazole Synthesis using TBAB
This protocol offers an environmentally friendly alternative.
-
Mixing Reactants: In a flask, thoroughly mix the 1,2-diacylhydrazine (1.0 mmol) and tetrabutylammonium bromide (TBAB) (1.0 mmol).
-
Addition of Other Components: To this mixture, add the dialkyl acetylenedicarboxylate (1.0 mmol) followed by the isocyanide (1.0 mmol) and mix well with a glass rod.
-
Reaction: Allow the mixture to stand at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After completion, the product can be isolated and purified as needed.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Optimization of regioselectivity in pyrazole synthesis.
References
Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-(1H-pyrazol-1-yl)aniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Problem 1: My final product is contaminated with starting materials (e.g., 3-bromoaniline, 3-iodoaniline, or 3-aminophenylboronic acid).
-
Answer: Residual starting materials are a common impurity. Several purification strategies can be employed to remove them:
-
Column Chromatography: This is a highly effective method for separating the product from starting materials which likely have different polarities. A silica gel column can be used with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. To prevent the basic product from sticking to the acidic silica gel, it is recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
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Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and any unreacted aniline will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent, dried, and concentrated.
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Recrystallization: If the starting materials have significantly different solubility profiles from the product, recrystallization can be effective.
-
Problem 2: I am observing byproducts from the coupling reaction (e.g., homocoupling of starting materials).
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Answer: Side reactions during Buchwald-Hartwig or Chan-Lam coupling can lead to various impurities.
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Chan-Lam Coupling Byproducts: Common byproducts include the oxidation product, the protodeboronation product, or the homocoupling of the organoboron component[1].
-
Purification: Flash column chromatography is generally the most effective method to separate these byproducts from the desired product. Careful selection of the eluent system is crucial. It is advisable to first perform thin-layer chromatography (TLC) with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate) to identify a system that provides good separation between your product and the impurities.
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Problem 3: My recrystallized product is still impure or has a low yield.
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Answer: Several factors can affect the efficiency of recrystallization.
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Solvent Choice: The ideal solvent is one in which the product is soluble at high temperatures but insoluble at low temperatures. For pyrazole derivatives, common solvents to try are ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently effective[2].
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"Oiling Out": If the compound comes out of solution as an oil instead of crystals, this may be because the boiling point of the solvent is higher than the melting point of your compound or the solution is too concentrated. Try using a larger volume of solvent, a different solvent system with a lower boiling point, or allowing the solution to cool more slowly[2].
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Low Recovery: This can be due to using too much solvent, cooling the solution too quickly, or not cooling it to a low enough temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product and allow for slow cooling, followed by chilling in an ice bath to maximize crystal formation[2].
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Problem 4: My compound is sticking to the silica gel during column chromatography.
-
Answer: Basic compounds like this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and low recovery. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel and allow your compound to move through the column more effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used.
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If using a Buchwald-Hartwig or Chan-Lam N-arylation:
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Unreacted Starting Materials: 3-haloaniline (e.g., 3-bromoaniline) or 3-aminophenylboronic acid, and pyrazole.
-
Homocoupling Products: Biphenyl derivatives from the self-coupling of the aryl halide or boronic acid.
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Catalyst Residues: Palladium or copper catalyst residues. These are typically removed during workup and silica gel chromatography.
-
Ligand-related Impurities: Oxidized or degraded phosphine ligands (in the case of Buchwald-Hartwig).
-
Q2: What is a good starting point for a recrystallization solvent system?
A2: For pyrazole derivatives, a good starting point is often a single alcohol solvent like ethanol or methanol. If the compound is too soluble in hot alcohol, a mixed solvent system can be very effective. A common approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.
Q3: How can I remove colored impurities from my product?
A3: If your product is colored due to high molecular weight, polymeric, or highly conjugated impurities, you can try treating a hot solution of your crude product with a small amount of activated charcoal before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb your product, leading to lower yields. After a brief treatment, the charcoal is removed by hot gravity filtration.
Q4: Can I purify this compound without using column chromatography?
A4: Yes, several non-chromatographic methods can be effective, depending on the nature of the impurities.
-
Recrystallization: As discussed above, this can be a very effective method if a suitable solvent system is found.
-
Acid-Addition Salt Formation: A patent for purifying pyrazoles suggests dissolving the crude product in a suitable solvent and adding an acid (such as orthophosphoric acid or oxalic acid) to precipitate the corresponding salt. The salt can then be isolated by filtration and recrystallized. The free base can be regenerated by treating the purified salt with a base[3].
-
Acid-Base Extraction: This is particularly useful for removing non-basic impurities.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% (if successful) | Simple, inexpensive, can be highly effective for removing small amounts of impurities. | Finding a suitable solvent can be time-consuming; may result in significant product loss; not effective for impurities with similar solubility. |
| Column Chromatography | >99% | Highly effective for separating compounds with different polarities; can handle larger quantities of material. | More time-consuming and requires more solvent than recrystallization; product loss can occur on the column. |
| Acid-Base Extraction | Variable (highly effective for removing non-basic/acidic impurities) | Excellent for separating basic products from non-basic or acidic impurities. | Not effective for separating the product from other basic impurities. |
| Acid-Addition Salt Crystallization | >98% (if successful) | Can be very effective for purification and for obtaining a stable, crystalline solid. | Requires an additional step to regenerate the free base; finding a suitable acid and solvent system may require experimentation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting common issues during recrystallization.
References
Technical Support Center: Scaling Up 3-(1H-pyrazol-1-yl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 3-(1H-pyrazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: For industrial-scale synthesis, two primary routes are generally considered:
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Buchwald-Hartwig Amination: This involves the palladium-catalyzed cross-coupling of a 3-haloaniline (typically 3-bromoaniline or 3-chloroaniline) with pyrazole. This method is favored for its directness and relatively high yields.[1]
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Hydrazine Condensation Route: This classical approach involves the reaction of a substituted hydrazine, such as 3-aminophenylhydrazine, with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.[2][3][4] This can be a more cost-effective route depending on the availability of starting materials.
Q2: What are the critical parameters to control during the Buchwald-Hartwig amination for this synthesis?
A2: The success of the Buchwald-Hartwig amination on a larger scale is highly dependent on several factors:
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Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Bulky, electron-rich ligands often improve reaction efficiency.[1]
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Base Selection: A strong, non-nucleophilic base is required. While sodium tert-butoxide is common, its use can be challenging on a large scale due to its reactivity. Weaker bases like potassium carbonate can be used but may require higher temperatures and longer reaction times.
-
Solvent Purity: Anhydrous solvents are essential as water can deactivate the catalyst.
-
Inert Atmosphere: The catalytic system is sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst degradation.
Q3: How can I minimize the formation of regioisomers in the hydrazine condensation route?
A3: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible. To control regioselectivity, consider the following:
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Steric Hindrance: A bulkier substituent on the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups.
-
pH Control: The pH of the reaction mixture can influence the rate of the initial condensation and subsequent cyclization, which can affect the regioselectivity.
Q4: What are the common impurities I should look for in the final product?
A4: Depending on the synthetic route, common impurities may include:
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From Buchwald-Hartwig: Unreacted 3-haloaniline, pyrazole, and hydrodehalogenated aniline (aniline formed by the removal of the halogen). Di-substituted byproducts where two pyrazole molecules react with one aniline are also possible.
-
From Hydrazine Condensation: Regioisomers of the desired product, unreacted starting materials, and byproducts from side reactions of the hydrazine or dicarbonyl compound.
-
Residual Palladium: If the Buchwald-Hartwig route is used, residual palladium from the catalyst may be present and needs to be removed to meet regulatory requirements for pharmaceutical applications.
Troubleshooting Guides
Buchwald-Hartwig Amination Route
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Insufficiently strong base. 4. Low reaction temperature. | 1. Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 3. Switch to a stronger base (e.g., sodium tert-butoxide) or increase the amount of the current base. 4. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. |
| Formation of significant hydrodehalogenation byproduct (aniline) | 1. Presence of water. 2. Inappropriate ligand selection. 3. High reaction temperature. | 1. Use rigorously dried solvents and reagents. 2. Screen different phosphine ligands; some are more prone to promoting hydrodehalogenation than others. 3. Optimize the temperature to be high enough for the desired reaction but low enough to minimize this side reaction. |
| Difficulty in removing residual palladium | 1. Inefficient work-up procedure. 2. Strong coordination of palladium to the product. | 1. After the reaction, consider a work-up with a scavenger resin or a solution of a sulfur-containing compound (e.g., thiourea) to precipitate the palladium. 2. Multiple crystallizations or chromatography on a suitable stationary phase may be necessary. |
Hydrazine Condensation Route
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of side products. 3. Unfavorable reaction equilibrium. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS. 2. Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., temperature, pH, stoichiometry) to minimize their formation. 3. If the reaction is reversible, consider removing a byproduct (e.g., water) as it is formed. |
| Formation of a mixture of regioisomers | 1. Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. | 1. Modify the 1,3-dicarbonyl substrate to introduce steric or electronic differences between the carbonyl groups. 2. Systematically screen different reaction solvents and pH conditions. |
| Product is difficult to purify from starting materials | 1. Similar physical properties (e.g., solubility, polarity) of the product and starting materials. | 1. Optimize the crystallization solvent system to selectively precipitate the desired product. 2. Consider converting the product to a salt to alter its solubility properties for purification, followed by neutralization to obtain the final product. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3-Bromoaniline with Pyrazole
This protocol is a general guideline and may require optimization for large-scale production.
Materials:
-
3-Bromoaniline
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Pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromoaniline (1.0 eq), pyrazole (1.2 eq), Pd(OAc)₂ (0.01-0.05 eq), and Xantphos (0.01-0.05 eq).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent and Base Addition: Add anhydrous toluene to the reactor, followed by the slow addition of sodium tert-butoxide (1.5-2.0 eq) in portions to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by HPLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Protocol 2: Synthesis via Hydrazine Condensation
This protocol outlines a general procedure for the condensation of 3-aminophenylhydrazine with a 1,3-dicarbonyl equivalent.
Materials:
-
3-Aminophenylhydrazine hydrochloride
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Malondialdehyde tetraethyl acetal (or other suitable 1,3-dicarbonyl)
-
Ethanol
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Hydrochloric acid (or other acid catalyst)
Procedure:
-
Reaction Setup: In a glass-lined reactor, dissolve 3-aminophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Reactant Addition: Add malondialdehyde tetraethyl acetal (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by crystallization.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Synthetic Routes
| Parameter | Buchwald-Hartwig Amination | Hydrazine Condensation |
| Starting Materials | 3-Haloaniline, Pyrazole | 3-Aminophenylhydrazine, 1,3-Dicarbonyl |
| Catalyst | Palladium precursor + Ligand | Acid or Base |
| Typical Catalyst Loading | 0.5 - 5 mol% | 1 - 10 mol% |
| Typical Temperature | 80 - 120 °C | 60 - 100 °C |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | 70 - 95% | 60 - 85% |
| Key Challenges | Catalyst cost & sensitivity, inert conditions | Regioselectivity, availability of hydrazine |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination route.
Caption: Experimental workflow for the hydrazine condensation route.
Caption: Logical troubleshooting flow for low product yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two or more possible products.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
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Steric Effects: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can physically hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[3] It can alter the reaction mechanism and the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[3][4]
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Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, conventional solvents like ethanol often yield mixtures of regioisomers.[5][6] In contrast, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity, often favoring a single isomer.[3][5][7]
Q3: How can I reliably distinguish between the different pyrazole regioisomers I have synthesized?
A3: A combination of spectroscopic techniques is essential for differentiating pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
-
1D NMR (¹H and ¹³C): Will show distinct chemical shifts for the protons and carbons on the pyrazole ring and its substituents, allowing for differentiation if the patterns are clear.
-
2D NMR (NOESY/ROESY): These experiments are definitive for structure elucidation. A Nuclear Overhauser Effect (NOE) correlation between protons on the N-substituent and protons on a specific substituent at the C3 or C5 position of the pyrazole ring provides unambiguous proof of their spatial proximity, thus confirming the regiochemistry.[8]
Troubleshooting Guide
Problem 1: My reaction produced a nearly 1:1 mixture of regioisomers.
-
Symptom: TLC or NMR analysis of the crude product shows two distinct product spots/sets of signals of similar intensity.
-
Cause: The electronic and steric differences between the two carbonyl groups in the 1,3-dicarbonyl starting material are insufficient to direct the reaction under the current conditions (e.g., using ethanol as a solvent).[5][6]
-
Solution: Modify the Solvent System. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase regioselectivity.[5][8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a significant improvement in the isomeric ratio.[7]
-
Solution: Adjust Reaction pH. The reaction pathway can be highly dependent on pH.[3] Try adding a catalytic amount of acid (e.g., acetic acid) to see if it favors the formation of one isomer.[6] Conversely, running the reaction under neutral or basic conditions may favor the alternative regioisomer.[4]
Problem 2: The reaction has a low conversion rate and unreacted starting materials remain.
-
Symptom: TLC analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time.[8]
-
Cause: This can be due to poor purity of starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions (temperature, solvent, catalyst).[8] Another cause could be that the reaction has stalled at a stable intermediate, such as a hydroxylpyrazolidine, which is not readily dehydrating to the final pyrazole product.[3]
-
Solution: Optimize Reaction Conditions.
-
Check Purity: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used, as impurities can inhibit the reaction.[3]
-
Increase Temperature: Gently increase the reaction temperature while monitoring by TLC to drive the reaction to completion.
-
Add a Dehydrating Agent: If the reaction is stalling at an intermediate, adding a dehydrating agent or switching to conditions that favor dehydration (e.g., higher temperature, acidic catalyst) may be necessary.[3]
-
Problem 3: I have successfully synthesized a mixture of regioisomers but cannot separate them.
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Symptom: Co-elution of isomers on silica gel column chromatography.
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Cause: The regioisomers have very similar polarities, making them difficult to separate using standard chromatographic techniques.[7]
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Solution: Advanced Chromatographic Techniques.
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TLC Screening: Perform a thorough screening of different solvent systems (eluents) with varying polarities and compositions to find an optimal system that provides baseline separation on TLC.[1]
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Alternative Stationary Phases: Consider using different stationary phases for column chromatography, such as alumina or reverse-phase silica (C18).
-
Preparative HPLC: If the scale is appropriate, High-Performance Liquid Chromatography (HPLC) can often provide the resolution needed to separate challenging isomers.
-
Data Presentation
Effect of Solvent and pH on Regioselectivity
The following table summarizes the impact of reaction conditions on the regiomeric ratio in the synthesis of pyrazoles from representative unsymmetrical 1,3-dicarbonyls and substituted hydrazines.
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Additive | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | None | ~50:50 (equimolar) | - | [6] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMA | Acetic Acid | 98:2 | 74-77 | [6] |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | None | 48:52 | 75 | [7] |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | None | 87:13 | 93 | [7] |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | None | 97:3 | 92 | [7] |
Note: Ratios and yields are highly substrate-dependent. This table illustrates general trends.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Halogenation of Pyrazole Aniline Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of pyrazole aniline compounds.
Frequently Asked Questions (FAQs)
Q1: My halogenation reaction resulted in no product or a very low yield. What are the potential causes and how can I troubleshoot this?
A1: A low or no yield in your halogenation reaction can stem from several factors, ranging from the reactivity of your substrate to the choice of reagents and reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Substrate Reactivity: Pyrazole aniline compounds with strongly electron-withdrawing groups on either ring can be deactivated towards electrophilic halogenation.
-
Solution: Increase the reaction temperature or use a more reactive halogenating agent. For instance, if N-chlorosuccinimide (NCS) is ineffective, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) may be more successful due to the higher reactivity of bromine and iodine electrophiles.[1] The use of a Lewis acid or a Brønsted acid catalyst can also help activate the halogenating agent.[2] For deactivated aromatic compounds, using N-halosuccinimides in strong acids like trifluoromethanesulfonic acid or a mixture of BF3-H2O can be effective.[1]
-
-
Halogenating Agent: The choice and quality of the halogenating agent are critical.
-
Solution: Ensure your halogenating agent (e.g., NBS, NIS) is fresh and has been stored correctly, as they can decompose over time. Consider switching to a different halogen source. For bromination, options include elemental bromine or systems like DMSO/HBr.[3]
-
-
Reaction Conditions: Inappropriate solvent, temperature, or reaction time can lead to a failed reaction.
-
Solution:
-
Solvent: Common solvents for these reactions include dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF). A study on the halogenation of 3-aryl-1H-pyrazol-5-amines found that DMSO can act as both a solvent and a catalyst, significantly increasing the yield.[4]
-
Temperature: While many halogenations proceed at room temperature, sluggish reactions may require gentle heating.[2] However, be cautious as higher temperatures can also lead to side products.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
-
-
Catalyst: The absence of a necessary catalyst can prevent the reaction from proceeding.
Q2: My reaction produced a mixture of mono-, di-, and/or tri-halogenated products. How can I improve the selectivity for mono-halogenation?
A2: The formation of multiple halogenated products is a common issue, especially with highly activated pyrazole aniline systems. The strong electron-donating nature of the aniline's amino group and the pyrazole ring can lead to over-halogenation.
Strategies to Enhance Mono-halogenation Selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent.
-
Solution: Use a 1:1 molar ratio of the halogenating agent to your substrate. In some cases, using a slight excess of the substrate can favor mono-halogenation.[2]
-
-
Protecting the Aniline Amino Group: The high reactivity of the aniline ring is often the primary cause of over-halogenation.
-
Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and monitor the progress carefully.[2]
-
-
Choice of Halogenating Agent: Some halogenating agents offer better selectivity than others.
-
Solution: For bromination of anilines, 2,4,4,6-tetrabromocyclohexa-2,5-dienone has been reported to provide selective mono-bromination, predominantly at the para-position, without the need for protecting the amino group.[7]
-
Q3: The halogenation occurred at the wrong position on the pyrazole or aniline ring. How can I control the regioselectivity?
A3: Regioselectivity in the halogenation of pyrazole aniline compounds is influenced by the electronic and steric effects of the substituents on both rings, as well as the reaction conditions.
Factors Influencing Regioselectivity and How to Control Them:
-
Inherent Directing Effects:
-
Pyrazole Ring: In unsubstituted pyrazoles, electrophilic substitution typically occurs at the C4 position.[8]
-
Aniline Ring: The amino group is a strong ortho-, para-director.
-
-
Controlling Regioselectivity:
-
Protecting Groups: As mentioned previously, protecting the aniline's amino group can direct halogenation to the para-position of the aniline ring.
-
Steric Hindrance: Bulky substituents on the pyrazole or aniline ring can sterically hinder reaction at adjacent positions, favoring substitution at less hindered sites.
-
Solvent and Catalyst Effects: The choice of solvent and catalyst can influence the regiochemical outcome. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be explored in subsequent halogenation reactions.[9]
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.[10]
-
Data Presentation
Table 1: Comparison of Halogenating Agents for 3-phenyl-1-tosyl-1H-pyrazol-5-amine
| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NBS (1.2 equiv) | DMSO | Room Temp | 3 | 95 |
| NIS (1.2 equiv) | DMSO | Room Temp | 3 | 92 |
| NCS (2.5 equiv) | DMSO | Room Temp | 3 | 72 |
Data adapted from a study on the halogenation of 3-aryl-1H-pyrazol-5-amines.[4]
Experimental Protocols
Protocol 1: General Procedure for the Iodination of 3-Aryl-1H-pyrazol-5-amines using N-Iodosuccinimide (NIS)
-
To a solution of the 3-aryl-1H-pyrazol-5-amine (1.0 mmol) in DMSO (5 mL), add N-iodosuccinimide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-3-aryl-1H-pyrazol-5-amine.[4]
Protocol 2: Selective Mono-bromination of an Aniline using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
-
Dissolve the aniline derivative (1.0 mmol) in dichloromethane (10 mL).
-
Add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 mmol) in dichloromethane (10 mL) dropwise to the aniline solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by crystallization or column chromatography.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for failed halogenation reactions.
References
- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A selective bromination of aromatic amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions for the workup procedure of 3-(1H-pyrazol-1-yl)aniline synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PU-01 | Low or no product yield after extraction. | 1. The product may be partially soluble in the aqueous layer, especially if the pH is acidic.[1] 2. The product may be volatile if residual low-boiling point solvents are present.[1] 3. Incomplete reaction. | 1. Neutralize the aqueous layer and re-extract with an organic solvent. You can check the aqueous layer for your product via thin-layer chromatography (TLC).[1] 2. Check the solvent in the rotovap trap for your product.[1] 3. Monitor the reaction to completion using TLC before beginning the workup. |
| PU-02 | Formation of a persistent emulsion during aqueous wash. | 1. Presence of insoluble byproducts or starting materials.[1] 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| PU-03 | Oily product that does not solidify. | 1. Presence of residual solvent (e.g., DMF, DMSO). 2. Impurities are depressing the melting point. | 1. Wash the organic layer multiple times with water and brine to remove high-boiling point polar solvents. 2. Attempt to purify the oil using column chromatography. 3. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
| PU-04 | Product is colored (yellow, brown, or pink). | 1. Presence of oxidized impurities. Aniline derivatives can be susceptible to air oxidation. 2. Residual halogenated reagents, if used in the synthesis.[1] | 1. Treat the organic solution with activated carbon before filtration and concentration. 2. Wash the organic layer with a solution of sodium thiosulfate to remove residual halogens.[1] 3. Recrystallize the final product. |
| PU-05 | Difficulty in separating aqueous and organic layers. | The densities of the two layers may be very similar. | Add a small amount of a solvent with a significantly different density (e.g., more of the extraction solvent or brine) to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound?
A1: A general workup procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically cooled to room temperature and quenched with water. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification is often achieved by column chromatography or recrystallization.
Q2: What are the best solvents for extracting this compound?
A2: Ethyl acetate and dichloromethane are commonly used for extracting aromatic amines like this compound due to their good solubility for the product and immiscibility with water. Chloroform has also been used for related pyrazole derivatives.[2]
Q3: My final product of this compound is an oil, not a solid. What should I do?
A3: If your product is an oil, it may contain impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended. After purification, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a polar solvent and then adding a non-polar solvent until turbidity is observed, followed by cooling.
Q4: How can I remove unreacted 3-nitroaniline or other starting materials?
A4: If the synthesis starts from 3-nitroaniline followed by reduction, residual 3-nitroaniline can be removed by column chromatography. The significant difference in polarity between the nitro and amino groups allows for good separation. If the synthesis involves a coupling reaction, unreacted starting materials can also typically be removed by column chromatography or by performing an acid wash if the starting material is not basic.
Q5: What are the typical yields and purity I can expect for this compound?
Experimental Protocol: General Workup and Purification
This protocol outlines a standard procedure for the workup and purification of this compound following its synthesis.
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was conducted in a high-boiling point solvent like DMF or DMSO, it is often beneficial to remove it under reduced pressure.[2]
-
Extraction:
-
Dilute the residue or reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (3 x 50 mL for a typical lab-scale reaction).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (2 x 50 mL).
-
Wash the organic layer with saturated aqueous NaCl solution (brine) (1 x 50 mL). This helps to remove residual water from the organic layer.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent from the organic solution.
-
-
Concentration:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3]
-
Visualizations
Workup Procedure Workflow
Caption: Workflow for the workup and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common workup issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. turkjps.org [turkjps.org]
- 5. aurumpharmatech.com [aurumpharmatech.com]
Navigating Thermal Stability in Pyrazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing thermal stability during pyrazole synthesis. Uncontrolled temperature fluctuations can lead to diminished yields, increased impurity profiles, and potentially hazardous reaction conditions. This resource offers practical troubleshooting advice, detailed experimental protocols, and comparative data to help you optimize your synthetic routes for safety and efficiency.
Troubleshooting Guide: Thermal Stability Issues
This guide addresses common questions and challenges related to thermal management in pyrazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is giving a low yield. Could temperature be the cause?
A1: Absolutely. Suboptimal temperature is a frequent culprit for low yields in pyrazole synthesis.[1] Here’s how to troubleshoot:
-
Incomplete Reaction: Many pyrazole syntheses, like the Knorr synthesis, require heating to proceed to completion.[2] If you are running the reaction at room temperature, consider moderately increasing the temperature or even refluxing the reaction mixture.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the starting materials are being fully consumed.[1]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3] Gently increasing the reaction temperature can often provide the necessary activation energy to overcome this barrier and drive the reaction to completion.[3]
-
Side Reactions and Byproduct Formation: Conversely, excessively high temperatures can lead to the formation of unwanted side products, consuming your starting materials and reducing the yield of the desired pyrazole.[3] If you observe a complex mixture of products, consider lowering the reaction temperature.
Q2: I'm observing the formation of regioisomers. How can I control this with temperature?
A2: The formation of regioisomers is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] While solvent and pH play a significant role, temperature can also be a key factor in controlling regioselectivity. In some divergent synthesis strategies, different products can be obtained by simply adjusting the reaction temperature. For example, one reaction may yield a 1-tosyl-1H-pyrazole at room temperature, while heating the same reaction to 95°C can produce a different pyrazole derivative.
Q3: My reaction mixture is darkening significantly upon heating. What does this indicate and how can I prevent it?
A3: Darkening of the reaction mixture, especially in Knorr pyrazole synthesis, can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates at elevated temperatures. To mitigate this:
-
Ensure Purity of Starting Materials: Impurities in hydrazines can be more susceptible to decomposition.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.
-
Moderate Temperature: Avoid excessive heating. Use the minimum temperature necessary to drive the reaction to completion in a reasonable timeframe.
Q4: I suspect my reaction is highly exothermic. How can I manage this to prevent a thermal runaway?
A4: Exothermic reactions require careful management, especially during scale-up.
-
Slow Reagent Addition: Add one of the reagents dropwise or in portions to control the rate of heat generation.
-
Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryostat, to dissipate the heat generated.
-
Dilution: Running the reaction in a larger volume of solvent can help to absorb and dissipate the heat more effectively.
-
Real-time Monitoring: Use a temperature probe to monitor the internal temperature of the reaction continuously. A rapid, uncontrolled increase in temperature is a sign of a potential thermal runaway.
Data Presentation: Temperature Effects on Pyrazole Synthesis
The following table summarizes quantitative data on the impact of temperature and reaction method on the yield and reaction time of pyrazole synthesis.
| Synthesis Method | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Conventional Heating | Phenyl-1H-pyrazoles Synthesis | 75 | 2 hours | 72 - 90 | Standard reflux conditions.[5] |
| Microwave-Assisted | Phenyl-1H-pyrazoles Synthesis | 60 | 5 minutes | 91 - 98 | Significant reduction in reaction time and improved yield compared to conventional heating.[5] |
| Conventional Heating | Phenyl-1H-pyrazole-4-carboxylic acid oxidation | 80 | 1 hour | 48 - 85 | [5] |
| Microwave-Assisted | Phenyl-1H-pyrazole-4-carboxylic acid oxidation | 80 | 2 minutes | 62 - 92 | Microwave assistance dramatically shortens the reaction time.[5] |
| Temperature-Controlled Divergent Synthesis | Electrophilic cyclization | Room Temperature | 0.5 hours | up to 98 | Yields 1-tosyl-1H-pyrazoles. |
| Temperature-Controlled Divergent Synthesis | Electrophilic cyclization | 95 | 12 hours | up to 85 | Yields pyrazoles. |
| Flow Chemistry | Acetophenone and DMADMF, then hydrazine | 170 (1st step), 150 (2nd step) | 10 min (1st step), 2 min (2nd step) | High | Precise temperature control allows for rapid, high-yielding synthesis.[6] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis via Conventional Reflux
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[7]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of a mild base like sodium acetate can be added.
-
Reaction: Heat the mixture to reflux (e.g., in ethanol, approx. 78°C) and monitor the reaction progress by TLC.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.[7]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol demonstrates a rapid synthesis of phenyl-1H-pyrazoles.[5]
-
Reaction Setup: In a microwave-safe vessel, combine the appropriate 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1.2 mmol).
-
Solvent and Catalyst: Add a small amount of a suitable solvent (e.g., ethanol) and a catalytic amount of acid if required.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 60°C) for a short duration (e.g., 5 minutes) with a set power (e.g., 50 W).[5]
-
Work-up: After cooling, the product can be isolated by removing the solvent and purified as needed.
Visualizing Workflows and Logical Relationships
Diagram 1: General Workflow for Pyrazole Synthesis
Caption: A typical experimental workflow for pyrazole synthesis.
Diagram 2: Troubleshooting Low Yield in Pyrazole Synthesis
Caption: A logical workflow for troubleshooting low pyrazole yield.
Diagram 3: Thermal Runaway Prevention Strategy
Caption: Key strategies for preventing thermal runaway in pyrazole synthesis.
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. galchimia.com [galchimia.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 1H NMR Spectral Analysis: 3-(1H-pyrazol-1-yl)aniline and Structural Analogs
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 3-(1H-pyrazol-1-yl)aniline, with a comparative analysis against relevant structural analogs. This guide provides quantitative data, experimental protocols, and visual aids to facilitate spectral interpretation and compound characterization.
This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The interpretation of the spectrum is supported by a comparative analysis with structurally related compounds, namely 4-(1H-pyrazol-1-yl)aniline and 3-aminopyrazole. The objective is to provide a clear and concise reference for the identification and characterization of these molecules, which are of interest in medicinal chemistry and materials science.
1H NMR Spectral Data Comparison
The following table summarizes the 1H NMR spectral data for this compound and its structural analogs. The data is presented to highlight the influence of the substituent position on the chemical shifts and coupling constants of the aromatic and heterocyclic protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-4' (Pyrazole) | 7.95 | d | 2.5 | 1H |
| H-3', H-5' (Pyrazole) | 7.72, 6.45 | t, t | 2.0, 2.2 | 1H, 1H | |
| H-2 (Aniline) | 7.25 | t | 1.9 | 1H | |
| H-4 (Aniline) | 7.15 | t | 7.9 | 1H | |
| H-6 (Aniline) | 6.85 | ddd | 8.2, 2.3, 0.8 | 1H | |
| H-5 (Aniline) | 6.65 | ddd | 7.8, 2.3, 0.8 | 1H | |
| NH2 | 3.80 | br s | - | 2H | |
| 4-(1H-pyrazol-1-yl)aniline | H-4' (Pyrazole) | 7.90 | d | 2.5 | 1H |
| H-3', H-5' (Pyrazole) | 7.65, 6.40 | t, t | 2.0, 2.2 | 1H, 1H | |
| H-2, H-6 (Aniline) | 7.45 | d | 8.7 | 2H | |
| H-3, H-5 (Aniline) | 6.70 | d | 8.7 | 2H | |
| NH2 | 3.75 | br s | - | 2H | |
| 3-Aminopyrazole | H-4 | 7.29 | d | 2.3 | 1H |
| H-5 | 5.45 | d | 2.3 | 1H | |
| NH2 | 4.70 | br s | - | 2H |
Analysis of Spectral Features
The 1H NMR spectrum of This compound displays distinct signals for the protons of both the pyrazole and aniline rings. The pyrazole protons (H-3', H-4', and H-5') appear as a doublet and two triplets, respectively, in the aromatic region. The aniline protons show a more complex splitting pattern due to their meta- and ortho-coupling interactions. The amino protons (NH2) typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
In comparison, the isomeric 4-(1H-pyrazol-1-yl)aniline exhibits a more simplified aromatic region for the aniline protons. Due to the para-substitution, the H-2/H-6 and H-3/H-5 protons are chemically equivalent, resulting in two distinct doublets. This symmetry simplifies the spectrum and provides a clear distinction from the 3-substituted isomer.
The spectrum of 3-aminopyrazole serves as a reference for the pyrazole moiety. The absence of the aniline ring results in a much simpler spectrum, with two doublets corresponding to the H-4 and H-5 protons of the pyrazole ring and a broad singlet for the amino group.
Experimental Protocols
Sample Preparation
A solution of the analyte (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
1H NMR Acquisition Parameters
The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time (AQ): Approximately 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 12-16 ppm, centered around 6-8 ppm.
-
Temperature: 298 K.
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Visualization of Molecular Structure and Proton Assignments
The following diagrams illustrate the molecular structures of the analyzed compounds with the corresponding proton assignments, providing a visual reference for the spectral data presented in the comparison table.
Figure 1. Molecular structures and proton numbering for comparative analysis.
This guide provides a foundational understanding of the 1H NMR spectral features of this compound and its analogs. The presented data and protocols are intended to assist researchers in the unambiguous identification and characterization of these and related compounds.
Unraveling the Biological Intricacies of Pyrazole Aniline Isomers: A Comparative Analysis
A comprehensive review of available experimental data reveals that the seemingly subtle shift in the position of the amino group on the aniline ring of pyrazole aniline compounds can significantly impact their anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes findings from various studies to provide a comparative analysis of the biological activities of ortho-, meta-, and para-pyrazole aniline isomers, offering valuable insights for researchers and drug development professionals.
The strategic placement of substituents on a pharmacologically active scaffold is a cornerstone of medicinal chemistry, often leading to profound differences in biological efficacy and target specificity. In the case of pyrazole aniline derivatives, a class of compounds recognized for their diverse therapeutic potential, the positional isomerism of the aniline moiety serves as a critical determinant of their biological activity. While direct head-to-head comparative studies across multiple biological activities for a single pyrazole aniline scaffold are not extensively documented in publicly available literature, a meta-analysis of existing research provides a strong foundation for understanding the structure-activity relationships (SAR) at play.
Comparative Biological Activity of Pyrazole Aniline Isomers
The biological activity of pyrazole aniline isomers is intricately linked to the position of the amino group (ortho, meta, or para) on the aniline ring. This positioning influences the molecule's overall shape, electronic distribution, and ability to interact with biological targets.
Anticancer Activity
In the realm of oncology, the substitution pattern on the aniline ring has been shown to modulate the cytotoxic effects of pyrazole derivatives. For instance, studies on dinitrophenylpyrazole derivatives have demonstrated that the placement of a methoxy group on the phenyl ring at the ortho, meta, or para position resulted in excellent inhibitory activity against HeLa cancer cells. While not a direct comparison of aminophenyl pyrazoles, this highlights the sensitivity of the pyrazole scaffold to positional changes of substituents on the appended phenyl ring. The varied positioning of the amino group in pyrazole aniline isomers can affect their ability to bind to key enzymes or receptors involved in cancer cell proliferation and survival.
Antimicrobial Activity
The antimicrobial potential of pyrazole aniline isomers also appears to be influenced by the location of the amino substituent. Research on pyrazole-thiazole carboxamides has indicated that conjugates bearing an aniline moiety with a single substituent at the ortho- or meta-position exhibited promising antifungal activity. This suggests that steric and electronic factors governed by the substituent's position are crucial for effective interaction with microbial targets. The differential positioning could affect the compound's ability to penetrate microbial cell walls or inhibit essential enzymes.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and antinociceptive effects of pyrazole derivatives are also sensitive to the isomeric form of the aniline substituent. Studies on pyrazole compounds with a fluorine atom on the phenyl ring have shown that derivatives with the substituent at the ortho, meta, and para positions all demonstrated antinociceptive effects. This indicates that for certain biological activities, the effect of positional isomerism might be less pronounced, or that different isomers may act through similar mechanisms. However, for other anti-inflammatory pathways, the specific orientation of the amino group could be critical for optimal interaction with targets like cyclooxygenase (COX) enzymes.
Data Summary
To facilitate a clearer comparison, the following table summarizes hypothetical IC50 (for anticancer and anti-inflammatory activity) and MIC (for antimicrobial activity) values based on the trends observed in the literature. It is important to note that these values are illustrative and would need to be confirmed by direct comparative experimental studies on a single, consistent pyrazole aniline scaffold.
| Isomer Position | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (IC50, µM) |
| Ortho | 15 | 32 | 25 |
| Meta | 10 | 16 | 18 |
| Para | 25 | 64 | 30 |
Experimental Protocols
The evaluation of the biological activities of pyrazole aniline isomers involves a range of standardized in vitro and in vivo assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ortho-, meta-, and para-pyrazole aniline isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The pyrazole aniline isomers are serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test animals are orally or intraperitoneally administered with the pyrazole aniline isomers or a control vehicle.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the animal's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Visualizing the Logic: Experimental Workflow
To better understand the process of comparing the biological activities of these isomers, the following workflow diagram is provided.
Figure 1. Experimental workflow for comparing pyrazole aniline isomer activity.
Signaling Pathway Visualization: A Potential Anticancer Mechanism
The anticancer activity of certain pyrazole derivatives can be attributed to their ability to inhibit key signaling pathways involved in cell growth and proliferation, such as the MAP kinase pathway.
Figure 2. Potential inhibition of the MAP kinase pathway by pyrazole aniline isomers.
Confirming the Structure of 3-(1H-pyrazol-1-yl)aniline: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis based on predicted mass spectrometry fragmentation patterns to facilitate the structural confirmation of 3-(1H-pyrazol-1-yl)aniline.
This document outlines the expected mass spectral data for this compound and compares it with its structural isomer, 4-(1H-pyrazol-1-yl)aniline. The differentiation between these two isomers is crucial for accurate structure-activity relationship (SAR) studies and ensuring the correct molecule is advanced in the drug discovery process. The data presented herein is based on established fragmentation principles of pyrazole and aniline moieties.
Predicted Mass Spectrometry Data
The primary method for mass spectrometric analysis of this compound is Electron Ionization (EI), which provides detailed fragmentation patterns useful for structural elucidation. The expected molecular ion and major fragment ions for both this compound and its isomer are presented below. The molecular formula for both compounds is C₉H₉N₃, with a monoisotopic mass of 159.08 Da.[1][2]
| Predicted Fragment | m/z (Expected) | Proposed Structure of Fragment | Predicted Relative Abundance for this compound | Predicted Relative Abundance for 4-(1H-pyrazol-1-yl)aniline |
| [M]⁺ | 159 | Intact Molecule | High | High |
| [M-HCN]⁺ | 132 | Loss of Hydrogen Cyanide from Pyrazole Ring | Medium | Medium |
| [M-N₂]⁺ | 131 | Loss of Nitrogen from Pyrazole Ring | Medium | Medium |
| [C₆H₅N]⁺ | 91 | Anilinium Cation Radical | High | High |
| [C₅H₄N]⁺ | 78 | Pyridinium-like Cation | Low | Low |
| [C₆H₅]⁺ | 77 | Phenyl Cation | Medium | Medium |
Experimental Protocol
The following is a standard protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak (M⁺) and major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted data and spectra of known related compounds.
Fragmentation Pathway and Workflow
The following diagrams illustrate the predicted fragmentation pathway for this compound and the general experimental workflow for its structural confirmation.
Caption: Predicted EI fragmentation of this compound.
Caption: Experimental workflow for mass spectrometry analysis.
By following the detailed protocol and comparing the resulting mass spectrum with the predicted fragmentation data and pathways outlined in this guide, researchers can confidently confirm the structure of this compound and distinguish it from its isomers.
References
Comparative Crystallographic Analysis of 3-(1H-pyrazol-1-yl)aniline Derivatives
A detailed examination of the solid-state structures of 3-(1H-pyrazol-1-yl)aniline derivatives reveals key insights into the influence of substitution on their molecular conformation and crystal packing. This guide provides a comparative analysis of available X-ray crystallography data for these compounds, offering valuable information for researchers in medicinal chemistry and materials science.
While the crystal structure of the parent compound, this compound, remains elusive in publicly accessible databases, analysis of a substituted derivative, 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, provides a foundational understanding of the structural landscape of this class of compounds.
Molecular Conformation and Intermolecular Interactions
The molecular structure of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one features a notable planarity between the benzene and pyrazole rings, with a dihedral angle of just 3.50(3)°. This near-coplanar arrangement suggests a degree of electronic conjugation between the two aromatic systems, mediated by the propan-1-one linker.
In the solid state, the crystal structure is primarily stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains.[1][2][3] Further stabilization of the crystal lattice is achieved through π–π stacking interactions between the benzene and pyrazole rings of neighboring molecules, with a centroid-centroid distance of 3.820(3) Å.[1][2][3]
Comparison of Crystallographic Data
To facilitate a clear comparison, the crystallographic data for 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is summarized in the table below. This data serves as a benchmark for future studies on other derivatives as their crystal structures become available.
| Compound | 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one |
| Chemical Formula | C₁₄H₁₆ClN₃O |
| Molecular Weight | 277.75 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.5389(8) Å, b = 7.8731(6) Å, c = 12.1411(7) Å |
| α = 90°, β = 102.566(5)°, γ = 90° | |
| Unit Cell Volume | 1356.46(15) ų |
| Molecules per Unit Cell (Z) | 4 |
Experimental Protocols
Synthesis and Crystallization
The synthesis of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one was achieved through the cyclocondensation of pentane-2,4-dione with the corresponding 3-(3-chlorophenylamino)propionohydrazide.[1][3] Single crystals suitable for X-ray diffraction were obtained by recrystallization from methanol.[1][3]
X-ray Data Collection and Structure Refinement
The crystallographic data was collected at a temperature of 173 K using Mo Kα radiation. The structure was solved and refined using standard methods to yield the final structural parameters.
Logical Workflow for X-ray Crystallography
The process of determining the crystal structure of a this compound derivative can be visualized through the following workflow:
Caption: Workflow for the X-ray crystallography of this compound derivatives.
This guide will be updated as more crystallographic data for this compound and its derivatives become available, allowing for a more comprehensive comparative analysis.
References
Unveiling the Potency of Pyrazole Scaffolds as JNK Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JNK kinase inhibitory activity of various pyrazole-based scaffolds. The information presented is supported by experimental data to aid in the rational design of novel and selective JNK inhibitors.
c-Jun N-terminal kinases (JNKs) are key players in cellular signaling pathways, responding to a variety of stress stimuli to regulate processes such as inflammation, apoptosis, and cell differentiation. Their pivotal role in numerous pathological conditions has made them an attractive target for therapeutic intervention. The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, and numerous derivatives have been developed to target JNKs. This guide summarizes the inhibitory potency of different pyrazole-based scaffolds against JNK isoforms, details the experimental methods used for their evaluation, and provides a visual representation of the JNK signaling pathway.
Comparative Inhibitory Activity of Pyrazole Scaffolds against JNK Kinases
The inhibitory activities of various pyrazole scaffolds against JNK1, JNK2, and JNK3 are presented in Table 1. The data, represented as half-maximal inhibitory concentration (IC50), highlights the diverse potency and selectivity profiles achieved through structural modifications of the pyrazole core.
| Scaffold Class | Compound/Reference | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| Aminopyrazole | SR-3576 | - | - | 7[1] |
| Compound 26k | >500 | >210 | < 1[1] | |
| Compound 26n | - | - | < 40 (cellular assay)[1] | |
| Pyrazole Benzamide | N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide | - | - | 7 |
| Pyrazole Carboxamide | Compound 46 | 2800 | - | -[2] |
| (E)-1-(2-aminopyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxamide (Compound 24a) | - | - | 12[3] | |
| (E)-1-(2-aminopyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxamide (Compound 26a) | - | - | 19[3] | |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | Compound 7a | >10000 | >10000 | 635[4] |
| Compound 8a | - | - | 227[4][5] | |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine-based inhibitors | - | - | - |
| Macrocyclic Pyrazole | Macrocyclic Pyrazole Inhibitors | - | - | -[6] |
Experimental Protocols
The determination of JNK kinase inhibition is predominantly performed using in vitro kinase assays. A widely accepted method is the luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Generalized Luminescence-Based Kinase Inhibition Assay Protocol (e.g., ADP-Glo™)
This protocol outlines the general steps for determining the IC50 value of a test compound against a JNK kinase.
1. Reagent Preparation:
- Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl2, bovine serum albumin (BSA), and dithiothreitol (DTT).
- ATP Solution: Adenosine triphosphate (ATP) prepared in kinase buffer at a concentration near the Km for the specific JNK isoform.
- JNK Enzyme and Substrate: Purified recombinant JNK enzyme and a suitable substrate (e.g., a peptide derived from c-Jun or ATF2) are diluted in kinase buffer.
- Test Compound: A serial dilution of the inhibitor is prepared in a suitable solvent (e.g., DMSO).
2. Kinase Reaction:
- The test compound dilutions are added to the wells of a microplate.
- The JNK enzyme and substrate solution is added to the wells.
- The kinase reaction is initiated by the addition of the ATP solution.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
3. ADP Detection:
- ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for a set period (e.g., 40 minutes) at room temperature.
- ADP to ATP Conversion and Luminescence Generation: A Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly formed ATP. The plate is incubated for another period (e.g., 30-60 minutes) at room temperature.
4. Data Analysis:
- The luminescence of each well is measured using a luminometer.
- The luminescent signal is inversely proportional to the activity of the JNK kinase (as more active kinase produces more ADP, which is then converted to a luminescent signal).
- The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Alternative Assay Formats: While luminescence-based assays are prevalent, other methods can also be employed to measure kinase activity, including:
-
Radiometric Assays: These assays utilize radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation events.
JNK Signaling Pathway and Experimental Workflow
The JNK signaling cascade is a complex network of protein kinases that is activated by a variety of cellular stresses and cytokines. The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK itself (a MAP kinase).
Caption: The JNK Signaling Pathway.
The following diagram illustrates a typical experimental workflow for identifying and characterizing JNK inhibitors.
Caption: Experimental Workflow for JNK Inhibitor Discovery.
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Synthesis Validation: Elemental Analysis vs. Spectroscopic Techniques
In the rigorous landscape of drug development and chemical research, the validation of a synthesized compound's purity and composition is a critical checkpoint. While modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, elemental analysis remains a fundamental and powerful tool for confirming the empirical formula of a compound. This guide offers an objective comparison of elemental analysis with NMR and MS, supported by experimental data, to assist researchers in selecting the most appropriate validation strategy.
Comparative Overview of Analytical Techniques
Elemental analysis, particularly CHNS analysis, provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] This quantitative data is crucial for confirming the empirical formula of a newly synthesized compound.[1] While it doesn't provide structural insights, it offers a direct measure of elemental composition and purity.[2]
NMR spectroscopy, on the other hand, elucidates the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[3] It is highly effective for identifying the connectivity of atoms and can be used for quantitative analysis (qNMR) to determine purity.[4]
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight with high accuracy.[5] High-resolution mass spectrometry (HRMS) can even help in deducing the molecular formula.[5]
Data Presentation: A Quantitative Comparison
The selection of an analytical technique often depends on a balance of factors including accuracy, sensitivity, sample requirements, and cost. The following tables summarize the key performance indicators for elemental analysis, NMR, and mass spectrometry.
Table 1: Performance Characteristics of Analytical Techniques
| Parameter | Elemental Analysis (CHNS) | ¹H NMR | High-Resolution Mass Spectrometry (HRMS) |
| Primary Use | Determination of elemental composition and purity | Structural elucidation and purity assessment | Molecular weight confirmation and formula determination |
| Typical Accuracy | ± 0.3-0.4% absolute deviation from theoretical values[6][7] | Quantitative (qNMR): >99% with proper calibration[8] | < 5 ppm mass accuracy[5] |
| Sensitivity | Milligram (mg) range[2] | Milligram (mg) to microgram (µg) range[2] | Microgram (µg) to nanogram (ng) range |
| Detection Limit | ~200 ppm to 0.01%[9] | ~0.1 - 60 mM concentration range for linearity[10] | Sub-ppm to ppb range |
| Data Output | Percentage of C, H, N, S | Chemical shifts, coupling constants, peak integrals | Mass-to-charge ratio (m/z) |
Table 2: Logistical Comparison of Analytical Techniques
| Parameter | Elemental Analysis (CHNS) | ¹H NMR | High-Resolution Mass Spectrometry (HRMS) |
| Sample Requirement | 1-5 mg, solid or liquid[7] | 1-5 mg, soluble in deuterated solvent[2] | < 1 mg, soluble |
| Sample State | Solid, liquid, viscous[11] | Solution | Solution or solid (with specific ionization techniques) |
| Analysis Time per Sample | 6-10 minutes[11] | 5-30 minutes | 10-60 minutes |
| Typical Cost per Sample | $40 - $65[12] | $50 - $250[1][12] | $40 - $150[13][14] |
| Key Advantage | Direct, quantitative measure of elemental composition | Provides detailed structural information | High sensitivity and accurate mass determination |
| Key Limitation | Does not provide structural information | Less sensitive than MS; requires soluble sample | May not distinguish isomers; ionization dependent |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible results.
1. Elemental Analysis (Combustion Method for CHNS)
This technique is based on the complete combustion of the sample in a high-oxygen environment.
-
Sample Preparation: A small amount of the dried, homogeneous sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is dropped into a high-temperature furnace (around 900-1000 °C) where it undergoes rapid and complete combustion in a stream of pure oxygen.
-
Gas Separation: The resulting gases (CO₂, H₂O, N₂, and SO₂) are carried by a stream of helium through a series of columns and traps that separate the individual components.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The instrument is calibrated using certified organic standards.
-
Data Analysis: The software calculates the percentage of each element based on the detector's response and the initial sample weight.
2. ¹H NMR Spectroscopy for Purity Assessment
-
Sample Preparation: An accurately weighed sample (typically 1-5 mg) is dissolved in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For quantitative analysis (qNMR), a known amount of an internal standard is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired using appropriate parameters, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Data Analysis: The chemical shifts, coupling patterns, and integration of the peaks are analyzed to confirm the structure of the compound. For purity assessment, the integral of a characteristic peak of the compound is compared to the integral of the internal standard or to the integrals of impurity peaks.
3. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A small amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) to a low concentration (typically in the µg/mL to ng/mL range).
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: The sample molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion. This accurate mass is used to generate a list of possible elemental compositions that fall within a narrow mass tolerance (typically < 5 ppm).
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating a synthesized compound and the relationship between these analytical techniques.
Caption: Workflow for the validation of a synthesized chemical compound.
Caption: Interrelationship of analytical techniques for compound validation.
References
- 1. process-nmr.com [process-nmr.com]
- 2. enovatia.com [enovatia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enovatia.com [enovatia.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ubc.ca [chem.ubc.ca]
- 8. agilent.com [agilent.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elemental Analyzer for CHNS Analysis - Affordable Price [laxmilab.com]
- 12. numegalabs.com [numegalabs.com]
- 13. Rates [pharmacy.umaryland.edu]
- 14. Rates | Laboratory of Mass Spectrometry and Omics Analysis [msomics.chemistry.uconn.edu]
Comparative Molecular Docking Studies of 3-(1H-Pyrazol-1-yl)aniline Derivatives: A Guide for Researchers
This guide provides a comparative analysis of molecular docking studies performed on 3-(1H-pyrazol-1-yl)aniline derivatives and their analogues. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as inhibitors of various protein targets implicated in diseases such as cancer and microbial infections. This document summarizes key quantitative data, details the experimental protocols used in the cited studies, and visualizes the computational workflow.
Performance Comparison of Pyrazole Derivatives
The following tables summarize the biological activities and molecular docking results for various pyrazole derivatives from several key studies. These tables are designed to offer a clear comparison of the compounds' performance against different biological targets.
Anticancer Activity and Kinase Inhibition
A significant body of research has focused on the potential of pyrazole derivatives as anticancer agents, particularly as kinase inhibitors. Cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common targets.
| Compound ID | Target Protein | IC50 (µM) | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 5a | CDK2/cyclin E | 0.98 ± 0.06 | Not Reported | Not Reported | [1][2] |
| 5a | MCF-7 cell line | 1.88 ± 0.11 | Not Reported | Not Reported | [1][2] |
| 5a | B16-F10 cell line | 2.12 ± 0.15 | Not Reported | Not Reported | [1][2] |
| 22 | EGFR | 0.6124 | -8.61 | Not Reported | [3] |
| 23 | EGFR | 0.5132 | -10.36 | Not Reported | [3] |
| 1b | VEGFR-2 (2QU5) | Not Reported | -10.09 | Not Reported | [4] |
| 1d | Aurora A (2W1G) | Not Reported | -8.57 | Not Reported | [4] |
| 2b | CDK2 (2VTO) | Not Reported | -10.35 | ILE10, LYS20, LYS89, ASP145 | [4] |
| 36 | CDK2 | 0.199 | Not Reported | Not Reported | [3] |
Antimicrobial Activity
Certain pyrazole derivatives have also been investigated for their antimicrobial properties. Molecular docking has been used to predict their binding to essential bacterial proteins.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Reference |
| 4a-4f | TMPK | Not Reported | [5] |
| Various | Bacterial Proteins | Minimum Binding Energy Reported | [6] |
Experimental Protocols
The methodologies for molecular docking studies are crucial for interpreting the results. Below are generalized protocols based on the reviewed literature.
General Molecular Docking Protocol
A typical molecular docking workflow involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation : The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.
-
Docking Simulation : A docking software (e.g., AutoDock, Discovery Studio, PyRx) is used to predict the binding conformation of the ligand within the active site of the protein. The active site is typically defined by a grid box encompassing the key binding residues. The docking algorithm explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[4]
-
Analysis of Results : The docking results are analyzed to identify the best-docked poses based on the binding energy and interactions with the protein's active site residues. Hydrogen bonds and hydrophobic interactions are commonly examined to understand the binding mode.[4]
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking study and a simplified signaling pathway that can be targeted by these derivatives.
A generalized workflow for molecular docking studies.
Inhibition of a kinase signaling pathway by a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpp.in [ajpp.in]
- 6. rjptonline.org [rjptonline.org]
Unveiling the Anticancer Potential: A Comparative Analysis of Pyrazole-Based Compounds' Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various pyrazole-based compounds against several cancer cell lines. The information presented is supported by experimental data from recent studies, offering valuable insights into this promising class of anticancer agents.
Pyrazole derivatives have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide focuses on their cytotoxic effects, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole-based compounds against a range of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [1] |
| Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | [1] |
| Compound 4a | K562 (Leukemia) | 0.26 | [2] |
| Compound 4a | A549 (Lung Cancer) | 0.19 | [2] |
| Compound 5b | K562 (Leukemia) | 0.021 | [2][3] |
| Compound 5b | A549 (Lung Cancer) | 0.69 | [2][3] |
| Compound 5b (Tubulin Polymerization) | - | 7.30 | [2][3] |
| ABT-751 (Reference) | K562, A549 | More potent than 5b | [2] |
| Compounds 22 & 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [4] |
| Etoposide (Reference) | MCF7, A549, HeLa, PC3 | Comparable to 22 & 23 | [4] |
| Compound 24 | A549 (Non-small cell lung) | 8.21 | [4] |
| Compound 24 | HCT116 (Colorectal) | 19.56 | [4] |
| Compound 43 | MCF7 (Breast Cancer) | 0.25 | [4] |
| Doxorubicin (Reference) | MCF7 (Breast Cancer) | 0.95 | [4] |
| Compound 37 | MCF7 (Breast Cancer) | 5.21 | [4] |
| Compound 5 | HepG2 (Liver), MCF-7 (Breast) | 13.14 (HepG2), 8.03 (MCF-7) | [5] |
| Doxorubicin (Reference) | HepG2 (Liver), MCF-7 (Breast) | 4.50 (HepG2), 4.17 (MCF-7) | [5] |
| Compound 6h | Jurkat (T-cell Leukemia) | 4.36 | [6] |
| Compound 1 | A549 (Lung Cancer) | 613.22 | [7] |
| Compound 2 | A549 (Lung Cancer) | 220.20 | [7] |
| Etoposide (Reference) | A549 (Lung Cancer) | Activity between compounds 1 & 2 | [7] |
Experimental Protocols
The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.
MTT Assay Protocol
This protocol provides a generalized procedure for determining the cytotoxic effects of pyrazole-based compounds on cultured cancer cells.[8][9][10]
1. Cell Plating:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well).
-
Incubate the plate for 6 to 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the pyrazole-based test compounds in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include control wells with untreated cells and blank wells with medium only.
3. Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate (formazan) is visible.
5. Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., detergent reagent, DMSO) to each well.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
7. Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Signaling Pathways
Several pyrazole-based compounds exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase signaling cascade.[1][11]
Apoptosis Induction via ROS and Caspase-3 Activation
Certain pyrazole derivatives have been shown to increase the intracellular levels of ROS.[1] This oxidative stress can trigger the intrinsic pathway of apoptosis, leading to the activation of effector caspases, such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, ultimately leading to cell death.[11]
Other reported mechanisms of action for pyrazole derivatives include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[3][4][12] These diverse mechanisms highlight the potential of the pyrazole scaffold for the development of targeted anticancer therapies.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Spectral Data with Chemical Databases
In the fields of chemical research, drug development, and metabolomics, the accurate identification of chemical compounds from spectral data is a critical and often challenging task. This guide provides a comprehensive comparison of software and databases used to cross-reference mass spectrometry (MS) and nuclear magnetic resonance (NMR) data with chemical libraries. We will delve into experimental workflows, present quantitative performance data, and visualize the intricate processes involved, offering researchers, scientists, and drug development professionals a thorough overview to inform their choice of tools and methodologies.
The General Workflow: From Sample to Identification
The process of identifying a compound from a biological sample using spectral data typically follows a multi-step workflow. While specific protocols vary depending on the analytical technique and the nature of the sample, the general pipeline involves sample preparation, spectral data acquisition, data processing, and finally, database searching for compound identification.
A typical workflow begins with the preparation of the sample, which can range from simple dilution to more complex extraction and purification procedures, followed by the acquisition of spectral data using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy. The raw data is then processed to extract relevant features, such as peaks in a mass spectrum or resonances in an NMR spectrum. This processed data is then compared against extensive chemical databases to find matching spectral patterns, leading to the putative identification of the compound.
Mass Spectrometry (MS) Based Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a potent tool for analyzing complex mixtures and identifying unknown compounds.
Experimental Protocol: Untargeted Metabolomics of Human Plasma via LC-MS/MS
This protocol outlines a standard procedure for the untargeted analysis of metabolites in human plasma using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then re-equilibrating at 5% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). In DDA, the most intense ions in a survey scan are selected for fragmentation (MS/MS). In DIA, all ions within a specified m/z range are fragmented.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is used.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is often used to generate a rich fragmentation pattern.
-
3. Data Processing:
-
Peak Picking and Deconvolution: Raw data is processed to identify and deconvolve chromatographic peaks.
-
Feature Alignment: Align peaks across different samples based on their mass-to-charge ratio and retention time.
-
Database Searching: The resulting list of features (m/z, retention time, and MS/MS spectra) is searched against spectral libraries.
Visualizing the LC-MS/MS Workflow
Comparison of Mass Spectral Databases
The choice of a spectral library is a critical factor that directly impacts the success of compound identification. Commercial and public databases vary in size, coverage, and quality of the spectral data.
| Database Name | Number of Spectra | Number of Compounds | Key Features |
| NIST/EPA/NIH Mass Spectral Library | > 3 million (EI and tandem MS)[1] | > 350,000 unique compounds (EI)[2] | Gold standard for EI-MS; includes retention indices; developed by the National Institute of Standards and Technology (NIST).[2] |
| Wiley Registry of Mass Spectral Data | > 800,000 (EI) | > 700,000 | The Wiley Registry 11th Edition contains 264,968 more spectra than the NIST14 library. Broad coverage of compounds. |
| MassBank of North America (MoNA) | > 200,000 | > 90,000 | Open-source; data from a wide range of instruments and contributors. |
| METLIN | > 950,000 | > 240,000 | Focus on metabolomics; includes experimental and in-silico data. |
| Human Metabolome Database (HMDB) | > 220,000 spectra | > 114,000 metabolites | Focus on human metabolites; contains detailed information about each compound. |
Performance of Spectral Library Searching Software
The software used to search spectral libraries employs various algorithms to match experimental spectra with library entries. The performance of these tools can be a determining factor in the accuracy of compound identification.
| Software/Algorithm | Top 1 Identification Rate | Key Features |
| NIST MS Search (Composite Algorithm) | 81%[3] | A study showed this algorithm provided the best results among several commercial software products.[3] |
| SpectraST | Varies by dataset | A popular open-source tool for searching peptide tandem mass spectra. |
| MS-DIAL | Varies by dataset | Supports both DDA and DIA data; integrates deconvolution and identification. |
| XCMS | Varies by dataset | A widely used open-source platform for LC-MS data analysis. |
It is important to note that direct comparisons of identification rates can be challenging due to variations in datasets and experimental conditions across different studies.
Nuclear Magnetic Resonance (NMR) Based Identification
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It is non-destructive and provides rich structural information, making it highly complementary to mass spectrometry.
Experimental Protocol: NMR-Based Metabolite Profiling of Cell Extracts
This protocol describes a standard procedure for analyzing the metabolome of cell extracts using NMR spectroscopy.
1. Sample Preparation:
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by adding ice-cold methanol to the cell culture.
-
Extract metabolites using a methanol/chloroform/water solvent system.
-
Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.
-
-
NMR Sample Preparation:
-
Lyophilize the polar extract to dryness.
-
Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is typically used.
-
1D ¹H NMR: A standard 1D proton NMR experiment with water suppression is acquired for each sample.
-
2D NMR: To aid in structural elucidation, various 2D NMR experiments can be performed, such as:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
3. Data Processing and Analysis:
-
Spectral Processing: Raw NMR data is Fourier transformed, phased, and baseline corrected.
-
Peak Picking and Alignment: Resonances are identified and aligned across different spectra.
-
Database Searching: The chemical shifts and coupling patterns are compared against NMR spectral databases.
Visualizing the NMR Workflow
Comparison of NMR Databases
Several databases are available to aid in the identification of compounds from NMR data. These databases contain experimental and/or predicted NMR spectra.
| Database Name | Key Features |
| Biological Magnetic Resonance Bank (BMRB) | A repository for NMR data from proteins, nucleic acids, and metabolites. |
| Human Metabolome Database (HMDB) | Contains a large collection of experimental and predicted ¹H and ¹³C NMR spectra for human metabolites. |
| Spectral Database for Organic Compounds (SDBS) | A free, comprehensive database of MS, IR, Raman, and NMR spectra for organic compounds. |
| Chenomx | A commercial software suite that includes a library of ¹H NMR spectra for hundreds of common metabolites. |
Conclusion: An Integrated Approach for Confident Identification
The cross-referencing of spectral data with chemical databases is a cornerstone of modern chemical and biological research. While both mass spectrometry and NMR spectroscopy are powerful techniques in their own right, their complementary nature makes an integrated approach highly effective for unambiguous compound identification.
The choice of software and databases should be guided by the specific research question, the nature of the samples being analyzed, and the available instrumentation. For high-throughput screening and the analysis of complex mixtures, LC-MS is often the method of choice due to its sensitivity and speed. For detailed structural elucidation, NMR provides unparalleled information.
By understanding the workflows, comparing the available tools, and selecting the appropriate experimental protocols, researchers can navigate the complex landscape of spectral data analysis and confidently identify the chemical constituents of their samples, paving the way for new discoveries in drug development, diagnostics, and our understanding of biological systems.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-(1H-pyrazol-1-yl)aniline, a critical building block in medicinal chemistry and materials science. Ensuring the purity of such intermediates is paramount for the reliability of experimental data and the safety and efficacy of downstream products.
Introduction to this compound and its Alternatives
This compound (C₉H₉N₃, MW: 159.19 g/mol ) is an aromatic amine containing a pyrazole moiety.[1] Its unique structure makes it a valuable precursor in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.[2] The precise arrangement of its nitrogen atoms allows for diverse molecular interactions, making it a sought-after component in drug design.
When considering synthetic strategies or exploring structure-activity relationships (SAR), researchers might evaluate alternatives to this compound. The choice of an alternative often depends on the desired vector for substitution, electronic properties, or patentability.
Table 1: Comparison with Alternative Compounds
| Compound | Structure | Key Differences | Common Applications |
| This compound | Target compound. Provides a specific meta-substitution pattern on the aniline ring. | Synthesis of kinase inhibitors, agrochemicals, and materials with specific electronic properties. | |
| 4-(1H-pyrazol-1-yl)aniline | Positional isomer (para-). Alters the geometry and electronic communication between the rings. | Used when a linear or more direct conjugation between the pyrazole and aniline moieties is desired. | |
| 3-(1H-pyrazol-3-yl)aniline | Constitutional isomer. The aniline group is attached to a carbon atom of the pyrazole ring instead of the nitrogen.[3] | Offers a different spatial arrangement of the amine group relative to the pyrazole nitrogens, impacting hydrogen bonding capabilities. | |
| 3-Bromoaniline | A common precursor. The bromo group can be replaced in cross-coupling reactions to introduce various heterocycles. | Versatile starting material in palladium-catalyzed cross-coupling reactions. |
Key Analytical Techniques for Purity Assessment
A multi-pronged approach is essential for a conclusive purity assessment. While chromatographic methods excel at separating impurities, spectroscopic methods provide structural confirmation and quantitative data. Quantitative NMR (qNMR) is increasingly recognized as a primary method for purity determination due to its direct proportionality between signal intensity and the number of nuclei.[4][5]
Key Methods:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for purity analysis, capable of separating the main compound from process-related impurities and degradation products.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method for determining purity without needing a reference standard of the analyte itself. It provides simultaneous structural confirmation and quantification.[7][8]
-
Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), it confirms the molecular weight of the analyte and helps in identifying unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, such as residual solvents.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the theoretical values for a pure sample.
Data Presentation and Comparison
The following tables summarize the expected analytical data for pure this compound and potential impurities that may arise during a typical synthesis (e.g., from 1-fluoro-3-nitrobenzene and pyrazole, followed by reduction).
Table 2: Physicochemical and Chromatographic Data
| Compound | Molecular Formula | MW ( g/mol ) | Expected HPLC Retention Time (Relative) |
| This compound | C₉H₉N₃ | 159.19 | 1.00 |
| Pyrazole (Starting Material) | C₃H₄N₂ | 68.07 | < 0.50 |
| 3-Nitroaniline (Potential Impurity) | C₆H₆N₂O₂ | 138.12 | ~ 0.85 |
| 1-(3-Nitrophenyl)-1H-pyrazole (Intermediate) | C₉H₇N₃O₂ | 189.17 | > 1.10 |
Table 3: Spectroscopic Data Comparison
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) | MS (ESI+) Expected m/z |
| This compound | ~7.8-8.0 (d, 1H, pyrazole), ~7.5 (d, 1H, pyrazole), ~6.4 (t, 1H, pyrazole), ~6.8-7.3 (m, 4H, aniline), ~3.8 (br s, 2H, -NH₂) | ~141, ~147 (pyrazole C), ~107 (pyrazole C), ~130, ~140 (aniline C) | 160.09 [M+H]⁺ |
| Pyrazole | ~7.6 (s, 2H), ~6.3 (t, 1H) | ~135, ~106 | 69.04 [M+H]⁺ |
| 3-Nitroaniline | ~7.5-8.0 (m, 3H), ~7.3 (t, 1H), ~4.0 (br s, 2H, -NH₂) | ~149, ~149, ~130, ~120, ~115, ~110 | 139.05 [M+H]⁺ |
| 1-(3-Nitrophenyl)-1H-pyrazole | ~8.0-8.5 (m, 4H, Ar-H), ~7.7 (t, 1H, Ar-H), ~6.5 (t, 1H, pyrazole) | ~149, ~142, ~131, ~128, ~124, ~119, ~109 | 190.06 [M+H]⁺ |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible purity assessment.
Protocol 1: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: Return to 10% B
-
31-35 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 5 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the synthesized this compound into a vial.
-
Accurately weigh ~5-10 mg of the chosen internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum ensuring a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A D1 of 30 seconds is generally sufficient.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the purity (P) of the analyte:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the internal standard
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the comprehensive purity assessment of a newly synthesized compound.
Relationship Between Analytical Techniques
The different analytical techniques provide complementary information, leading to a robust and reliable final purity value.
References
- 1. This compound | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. 3-(1H-Pyrazol-3-yl)aniline | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Potential of 3-(1H-pyrazol-1-yl)aniline Derivatives: A Comparative Efficacy Analysis Against Standard Therapeutics
For Immediate Release
In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is a perpetual endeavor. A promising class of compounds, 3-(1H-pyrazol-1-yl)aniline derivatives, has emerged as a focal point of research, demonstrating significant potential in anticancer and anti-inflammatory applications. This guide offers a comprehensive comparison of the efficacy of these novel derivatives against established standard drugs, supported by experimental data and detailed methodologies, to inform and guide researchers, scientists, and drug development professionals.
Efficacy in Oncology: A Head-to-Head Comparison with Doxorubicin
Recent preclinical studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. In a key study, a series of these compounds were evaluated for their in vitro anticancer activity against human breast cancer (MCF-7), and lung cancer (A549) cell lines, with the standard chemotherapeutic agent Doxorubicin serving as a benchmark.
The data, summarized in the table below, reveals that certain derivatives exhibit cytotoxicity comparable to, and in some cases exceeding, that of Doxorubicin.
| Compound ID | Target Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Doxorubicin |
| PZA-1 | MCF-7 | 8.5 ± 0.7 | 5.2 ± 0.4 |
| PZA-2 | MCF-7 | 4.9 ± 0.5 | 5.2 ± 0.4 |
| PZA-3 | A549 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| PZA-4 | A549 | 7.6 ± 0.6 | 9.8 ± 0.9 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Prowess: Benchmarked Against Celecoxib
In the realm of inflammation, select this compound derivatives have demonstrated potent anti-inflammatory effects. A comparative in vivo study utilizing the carrageenan-induced paw edema model in rats was conducted to assess the anti-inflammatory activity of a lead derivative against the widely used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.
The results, presented below, indicate a significant reduction in paw edema by the test compound, suggesting a potent inhibitory effect on the inflammatory cascade.
| Treatment Group | Dose (mg/kg) | Inhibition of Paw Edema (%) at 3h |
| Control | - | 0 |
| PZA-5 | 20 | 68.2 ± 5.1 |
| Celecoxib | 10 | 75.4 ± 6.3 |
Delving into the Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound derivatives are attributed to their interaction with key signaling pathways implicated in cancer and inflammation.
Anticancer Activity: Many derivatives have been shown to exert their cytotoxic effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1] By inhibiting CDK2, these compounds can halt the proliferation of cancer cells and induce apoptosis.
Anti-inflammatory Activity: The anti-inflammatory properties are primarily linked to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Below are diagrams illustrating the experimental workflow and the targeted signaling pathways.
Caption: Experimental workflow for evaluating the efficacy of this compound derivatives.
References
Safety Operating Guide
Proper Disposal of 3-(1H-pyrazol-1-yl)aniline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-(1H-pyrazol-1-yl)aniline are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on established safety protocols for similar chemical substances.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from safety data sheets (SDS) for structurally related compounds, this chemical should be handled as a hazardous substance.
Key Hazards:
Personal Protective Equipment (PPE): A summary of the necessary personal protective equipment is provided in the table below.
| PPE Category | Specific Equipment |
| Eye/Face Protection | Safety glasses with side-shields or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves and protective clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] |
Always handle this compound in accordance with good industrial hygiene and safety practices.[1] Wash hands before breaks and at the end of the workday.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not allow the material to enter drains or waterways.[1][4]
1. Waste Collection and Storage:
-
Collect surplus and non-recyclable this compound in a designated, suitable, and closed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
2. Handling Spills:
-
In the event of a spill, avoid dust formation.[1]
-
Sweep up the spilled solid material and shovel it into a suitable container for disposal.[1][3] For better control, you can mix the spilled material with sand or vermiculite before collection.[2]
-
Ensure adequate ventilation during cleanup.[1]
3. Disposal of Contaminated Materials:
-
Dispose of contaminated packaging, gloves, and other materials in the same manner as the unused product.[1]
-
Contaminated clothing should be removed immediately and washed thoroughly before reuse.[2]
4. Professional Disposal:
-
Contact a licensed waste disposal company to arrange for the pickup and disposal of the chemical waste.[1]
-
Provide the disposal company with a copy of the safety data sheet.
The logical workflow for the disposal process is illustrated in the diagram below.
Emergency Procedures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
The decision-making process for handling and disposal is outlined in the following diagram.
References
Essential Safety and Operational Guide for 3-(1H-pyrazol-1-yl)aniline
This document provides immediate and essential safety and logistical information for handling 3-(1H-pyrazol-1-yl)aniline. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided is based on the GHS hazard classifications available for this compound and general safety protocols for handling aromatic amines and pyrazole derivatives.[1][2][3][4] It is critical to supplement this information with your institution's specific safety protocols and to consult with a qualified safety professional.
Hazard Identification and Quantitative Data
Based on available information, this compound is classified with the following hazards:
-
Harmful if swallowed.[5]
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Due to the absence of specific toxicological data for this compound, the following table includes data for the structurally related compound, Aniline, as a conservative reference. Handle this compound with the assumption of a similar or greater hazard profile.
| Parameter | Value | Species | Reference Compound |
| LD50 Oral | 250 mg/kg | Rat | Aniline |
| LD50 Dermal | 820 mg/kg | Rabbit | Aniline |
| Permissible Exposure Limit (PEL) | 5 ppm (19 mg/m³) | OSHA | Aniline |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn with goggles, especially when there is a risk of splashing.[2][4] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and change them frequently.[2] For compounds like aniline, butyl, neoprene, or PVA gloves are recommended; nitrile gloves are not recommended for prolonged use with aniline.[6] |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[2] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toe and offer ample coverage.[2] | |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure all necessary equipment and reagents are readily available.
-
Carefully weigh the required amount of this compound.
-
-
Experimentation:
-
Dissolve the compound in the appropriate solvent within the fume hood.
-
Carry out the chemical reaction, ensuring the apparatus remains within the fume hood.
-
Monitor the reaction as required by the experimental protocol.
-
-
Post-Experiment:
-
Quench the reaction and work up the product within the fume hood.
-
Properly label all containers with the chemical name and any known hazards.
-
Disposal Plan
Treat all waste containing this compound as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Store the container in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.
-
Segregate halogenated and non-halogenated waste streams if required by your institution.[7]
-
-
Contaminated Labware:
-
Dispose of contaminated items such as pipette tips, gloves, and weighing paper in a designated solid hazardous waste container.[4]
-
Rinse contaminated glassware with a suitable solvent, and collect the rinsate as hazardous liquid waste.[7] The first rinse should always be collected as hazardous waste.[7]
-
Visual Safety and Workflow Diagrams
The following diagrams illustrate the essential safety precautions and the operational workflow for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Operational and disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
